molecular formula C11H13BrO2 B014716 Methyl 2-(4-bromophenyl)-2,2-dimethylacetate CAS No. 154825-97-5

Methyl 2-(4-bromophenyl)-2,2-dimethylacetate

Cat. No.: B014716
CAS No.: 154825-97-5
M. Wt: 257.12 g/mol
InChI Key: JTYDXPPFLQSEAQ-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromophenyl)-2,2-dimethylacetate, also known as this compound, is a useful research compound. Its molecular formula is C11H13BrO2 and its molecular weight is 257.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(4-bromophenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYDXPPFLQSEAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394676
Record name METHYL 2-(4-BROMOPHENYL)-2,2-DIMETHYLACETATE
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Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154825-97-5
Record name Methyl 2-(4-bromophenyl)-2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154825-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL 2-(4-BROMOPHENYL)-2,2-DIMETHYLACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, 4-bromo-α,α-dimethyl-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.956
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(4-bromophenyl)-2,2-dimethylacetate (CAS 154825-97-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(4-bromophenyl)-2,2-dimethylacetate, with CAS registry number 154825-97-5, is a halogenated aromatic ester that serves as a crucial intermediate in the field of organic synthesis.[1] Its structural features, particularly the presence of a bromine atom on the phenyl ring and a quaternary carbon center, make it a versatile building block for the construction of more complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and its significant applications, primarily in the pharmaceutical industry as a precursor to active pharmaceutical ingredients (APIs) such as Bilastine.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow oily liquid at room temperature.[2][3] It is characterized by its low water solubility and a high boiling point. The key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 154825-97-5[1][2]
Molecular Formula C₁₁H₁₃BrO₂[4][5][6]
Molecular Weight 257.12 g/mol [4][5][6]
Appearance Colourless to pale yellow oil/liquid[2][3][7]
Boiling Point 290 °C[1][2][8]
Density 1.337 g/cm³[1][2][8]
Flash Point 129 °C[1][2][8]
Water Solubility 43 mg/L at 20 °C[1][2]
Refractive Index 1.522[1][2]
Storage Temperature Room temperature or refrigerator[2][3]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the methylation of a suitable precursor. The following protocol details a common laboratory-scale synthesis.

Experimental Protocol: Synthesis via Dimethylation

This protocol describes the synthesis starting from methyl 2-(4-bromophenyl)acetate.

Materials:

  • Methyl 2-(4-bromophenyl)acetate

  • Sodium hydride (60% dispersion in oil)

  • Iodomethane

  • Dry N,N-Dimethylformamide (DMF)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Saturated saline solution

  • Silica gel for column chromatography

Procedure: [4]

  • A suspension is prepared by adding sodium hydride (60% oil dispersion, 4.80 mmol) to dry DMF (11 mL) at 0 °C under an inert atmosphere.

  • Methyl 2-(4-bromophenyl)acetate (2.2 mmol) is added slowly to the suspension while maintaining the temperature at 0 °C.

  • The reaction mixture is stirred for 15 minutes at 0 °C.

  • Iodomethane (0.10 mmol) is added dropwise to the mixture.

  • Stirring is continued for 5 minutes at 0 °C, after which the reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Upon completion, the reaction is quenched by the addition of 1N HCl aqueous solution (1 mL).

  • The product is extracted with ethyl acetate (3 x 2 mL).

  • The combined organic layers are washed sequentially with water (3 x 2 mL) and saturated saline solution (2 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting residue is purified by silica gel column chromatography (eluent: 0% to 5% ethyl acetate/hexane gradient) to yield the final product.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Methylation cluster_workup Work-up cluster_purification Purification start Prepare suspension of NaH in dry DMF at 0°C add_ester Slowly add Methyl 2-(4-bromophenyl)acetate start->add_ester stir1 Stir for 15 min at 0°C add_ester->stir1 add_meI Add Iodomethane dropwise stir1->add_meI stir2 Stir for 5 min at 0°C, then 12h at room temp add_meI->stir2 quench Quench with 1N HCl stir2->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with H₂O and brine extract->wash dry Dry with Na₂SO₄ and concentrate wash->dry purify Purify by Silica Gel Chromatography dry->purify product Obtain Pure Product purify->product

Diagram 1: Experimental workflow for the synthesis of the target compound.

Applications in Research and Drug Development

This compound is not typically used for its own biological activity but is a highly valued intermediate in several multi-step synthetic sequences.[1]

  • Pharmaceutical Intermediate: Its most notable application is as a key starting material in the synthesis of the second-generation antihistamine, Bilastine.[3] The 4-bromophenyl group allows for subsequent cross-coupling reactions or Grignard reagent formation to build the complex scaffold of the final API.[3]

  • Organic Synthesis: The compound serves as a versatile building block. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, while the bromine atom provides a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds.[1]

  • Chemical Research: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies, particularly those involving transformations of halogenated aromatic compounds.[1]

Logical_Relationship cluster_building_blocks Core Intermediates cluster_transformations Synthetic Transformations cluster_api Final Product intermediate This compound (CAS 154825-97-5) transformation1 Grignard Reaction or Cross-Coupling intermediate->transformation1 Modifies Phenyl Ring transformation2 Ester Hydrolysis intermediate->transformation2 Activates Carboxyl Group transformation3 Coupling with Side Chain transformation1->transformation3 transformation2->transformation3 api Active Pharmaceutical Ingredient (e.g., Bilastine) transformation3->api

Diagram 2: Role as an intermediate in drug development.

Conclusion

This compound is a pivotal, non-biologically active intermediate whose value lies in its chemical reactivity and utility as a foundational element for constructing complex, high-value molecules. Its well-defined physicochemical properties and established synthetic routes make it a reliable component in the drug development pipeline, particularly for antihistaminic agents. Further research into novel synthetic applications for this versatile building block continues to be an area of interest for synthetic and medicinal chemists.

References

physical and chemical properties of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 2-(4-bromophenyl)-2,2-dimethylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction:

This compound, with CAS number 154825-97-5, is a chemical compound utilized primarily in the field of organic synthesis.[1] It serves as a key intermediate in the creation of more complex molecules, particularly within the pharmaceutical and material science industries.[1] Its distinct structure, featuring a brominated phenyl group and a dimethylacetate moiety, makes it a versatile building block for developing novel compounds with specific therapeutic or material properties.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its primary applications.

Core Properties and Identifiers

The fundamental physical and chemical characteristics of this compound are summarized below, providing essential data for laboratory and research applications.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₁H₁₃BrO₂[1][2][3]
Molecular Weight 257.12 g/mol [1][2][3][4]
Appearance Colourless oil[1] or Clear Colorless to Pale Yellow liquid[4]
Boiling Point 290℃[1][5]
Density 1.337 g/cm³[1][4][5]
Flash Point 129℃[1][5]
Water Solubility 43 mg/L at 20℃[1]
Refractive Index 1.522[1]
Vapor Pressure 0.00209 mmHg at 25°C[1]
Topological Polar Surface Area (TPSA) 26.3 Ų[2]
LogP 2.8997[2] / 3.28[6]
Compound Identifiers and Synonyms
Identifier TypeValue
CAS Number 154825-97-5[1][2][3][7]
MDL Number MFCD02683357[2][7]
PubChem CID 3651431[8]
EINECS 1308068-626-2[1]
InChI Key JTYDXPPFLQSEAQ-UHFFFAOYSA-N[6][8]
SMILES BrC1=CC=C(C=C1)C(C(=O)OC)(C)C[2][8]
Synonyms methyl 2-(4-bromophenyl)-2-methylpropanoate[1][7], p-Bromo-alpha,alpha-Dimethylphenylacetic acid methyl ester[1], Benzeneacetic acid, 4-bromo-α,α-dimethyl-, methyl ester[1][6]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its practical application in research and development.

Synthesis Protocol

A common method for the synthesis of this compound involves the methylation of a precursor ester.[7]

Materials:

  • Methyl 2-(4-bromophenyl)acetate

  • Sodium hydride (60% dispersion in oil)

  • Iodomethane

  • Dry N,N-Dimethylformamide (DMF)

  • 1N HCl aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • A suspension is created by adding sodium hydride (4.80 mmol) to dry DMF (11 mL) at 0 °C.[7]

  • Methyl 2-(4-bromophenyl)acetate (2.2 mmol) is slowly added to this suspension.[7]

  • The reaction mixture is stirred for 15 minutes at 0 °C.[7]

  • Iodomethane (0.10 mmol) is added dropwise to the mixture.[7]

  • Stirring is continued for 5 minutes at 0 °C, after which the mixture is brought to room temperature and stirred for 12 hours.[7]

  • The reaction is quenched with 1N HCl aqueous solution (1 mL).[7]

  • The product is extracted with ethyl acetate (3 x 2 mL).[7]

  • The combined organic layers are washed with water (3 x 2 mL) and saturated saline (2 mL).[7]

  • The solution is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[7]

  • The residue is purified by silica gel column chromatography, eluting with a gradient of 0% to 5% ethyl acetate in hexane to yield the final product.[7]

G Synthesis Workflow cluster_prep Reaction Preparation cluster_reaction Methylation Reaction cluster_workup Workup and Extraction cluster_purification Purification A Suspend NaH in dry DMF at 0°C B Add Methyl 2-(4-bromophenyl)acetate A->B C Stir for 15 min at 0°C B->C D Add Iodomethane dropwise C->D E Stir at 0°C (5 min) then RT (12h) D->E F Quench with 1N HCl E->F G Extract with Ethyl Acetate F->G H Wash organic layers G->H I Dry and Concentrate H->I J Silica Gel Column Chromatography I->J K Final Product J->K

Synthesis of this compound.
Analytical Protocol: HPLC

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable method for analyzing the purity of this compound.[6]

Instrumentation and Conditions:

  • Column: Newcrom R1 HPLC column.[6]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[6] For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[6]

  • Detection: Standard UV or MS detector.

  • Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[6]

G HPLC Analysis Workflow A Prepare Sample Solution D Inject Sample A->D B Prepare Mobile Phase (MeCN/Water/Acid) C Equilibrate HPLC System (Newcrom R1 Column) B->C C->D E Run Isocratic or Gradient Elution D->E F Detect Compound (UV/MS) E->F G Analyze Chromatogram for Purity and Retention Time F->G

General workflow for HPLC analysis.

Applications and Reactivity

This compound is a valuable intermediate with applications across several scientific domains.

  • Pharmaceutical Industry: It serves as a starting material or key intermediate in the synthesis of new drug candidates.[1] Its structure is a component for building more complex active pharmaceutical ingredients (APIs).[1][5] For instance, the corresponding carboxylic acid, 2-(4-bromophenyl)-2-methylpropanoic acid, is a known key intermediate in the manufacturing of the antihistamine fexofenadine.[9]

  • Organic Synthesis: The compound's reactivity makes it a versatile building block for creating a variety of organic molecules.[1] The bromo-substituent allows for cross-coupling reactions (e.g., Suzuki, Heck), while the ester group can be hydrolyzed or transformed into other functional groups.

  • Chemical Research: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.[1]

  • Material Science: This compound can be incorporated into polymers or other materials to enhance properties such as stability, reactivity, or selectivity.[1]

G Applications Overview cluster_pharma Pharmaceuticals cluster_research Research & Synthesis cluster_material Material Science A Methyl 2-(4-bromophenyl) -2,2-dimethylacetate B API Synthesis (e.g., Fexofenadine Precursor) A->B C Drug Discovery A->C D Organic Synthesis Intermediate A->D E Model Compound for Reaction Studies A->E F Polymer Additive A->F G Development of Specialty Materials A->G

Key application areas for the title compound.

References

Methyl 2-(4-bromophenyl)-2,2-dimethylacetate molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of this compound, a key intermediate in various synthetic applications. The following sections detail its chemical and physical properties, molecular structure, and its role in organic synthesis and pharmaceutical development.

Compound Properties

This compound, with the CAS number 154825-97-5, is a colorless to pale-colored oil at room temperature.[1][2] It is primarily utilized in organic synthesis and as a pharmaceutical intermediate, for instance, in the synthesis of Bilastine.[1][2] This compound is also employed in chemical research as a model to investigate reaction mechanisms and develop new synthetic methods.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃BrO₂[1][3][4][5][6]
Molecular Weight 257.12 g/mol [2][3][4][5]
CAS Number 154825-97-5[1][2][3][4][5][6][7]
Appearance Colourless oil / Clear Colorless to Pale Liquid[1][2]
Boiling Point 290 °C[1][2][7]
Density 1.337 g/cm³[1][2][7]
Flash Point 129 °C[1][7]
Water Solubility 43 mg/L at 20 °C[1]
Refractive Index 1.522[1]

Molecular Structure

The molecular structure of this compound is characterized by a central quaternary carbon atom. This carbon is bonded to a 4-bromophenyl group, two methyl groups, and a methyl ester group. The IUPAC name for this compound is Methyl 2-(4-bromophenyl)-2-methylpropanoate.[2][4]

Caption: 2D representation of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are not provided in the referenced search results. However, the compound is noted to be analyzable via reverse-phase high-performance liquid chromatography (RP-HPLC).[6] A typical mobile phase for such analysis consists of acetonitrile, water, and an acid like phosphoric or formic acid.[6] For preparative separation to isolate impurities, this liquid chromatography method is scalable.[6]

Applications and Significance

This compound serves as a versatile building block in organic chemistry. Its significance lies in its utility for constructing more complex molecules.

Logical Flow of Utility

The diagram below illustrates the role of this compound as a key intermediate leading to the development of final products in various industries.

LogicalFlow start This compound (Starting Material) intermediate Organic Synthesis (Key Intermediate) start->intermediate Versatile Building Block pharma Pharmaceuticals (e.g., Drug Candidates) intermediate->pharma materials Material Science (e.g., New Polymers) intermediate->materials research Chemical Research (e.g., Reaction Modeling) intermediate->research

Caption: Role as a key intermediate in synthesis and development.

References

An In-depth Technical Guide to the Solubility of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate, a key intermediate in the synthesis of various organic compounds, including the antihistamine drug Bilastine.[1] This document is intended for researchers, scientists, and professionals in drug development who require an understanding of the compound's behavior in different solvent systems.

Core Compound Properties and Solubility Profile

Table 1: Physicochemical Properties and Qualitative Solubility of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₃BrO₂[2]
Molecular Weight 257.12 g/mol [2]
Appearance Colourless oil[1]
Boiling Point 290 °C[1]
Density 1.337 g/cm³[1]
Water Solubility 43 mg/L at 20 °C[1]
Solubility in Acetonitrile Slightly solubleInferred from chemical supplier information.
Solubility in Chloroform Slightly solubleInferred from chemical supplier information.

Experimental Protocols for Solubility Determination

To ascertain the quantitative solubility of this compound in various organic solvents, a standardized experimental protocol such as the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) with UV detection is recommended.[1][3][4][5][6]

Shake-Flask Method for Solubility Determination

This method is considered the "gold standard" for determining thermodynamic solubility.

1. Preparation of Saturated Solution:

  • An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed, screw-cap vial or flask.

  • The mixture is agitated in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[1][5]

2. Phase Separation:

  • After equilibration, the suspension is allowed to stand to permit the undissolved solid to sediment.

  • A sample of the supernatant is carefully withdrawn using a syringe and filtered through a solvent-compatible membrane filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.[1]

3. Quantification by HPLC-UV:

  • The clear filtrate is then diluted with a suitable solvent (often the mobile phase) to a concentration within the linear range of the HPLC-UV detector.

  • The diluted sample is injected into the HPLC system for analysis.

HPLC-UV Method for Quantification

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reverse-phase C18 column is typically suitable for this type of compound.[7][8][9][10]

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water, with or without a modifier like formic acid or phosphoric acid, is a common starting point.[11] The specific gradient or isocratic conditions would need to be optimized to achieve good peak shape and separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25 °C.

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance (λmax) of this compound. This would be determined by scanning a dilute solution of the compound with a UV spectrophotometer.

2. Calibration Curve:

  • A series of standard solutions of this compound of known concentrations are prepared in the chosen solvent.

  • These standards are injected into the HPLC system, and a calibration curve of peak area versus concentration is constructed.

3. Calculation of Solubility:

  • The concentration of the diluted sample is determined from the calibration curve.

  • The solubility of this compound in the test solvent is then calculated by taking into account the dilution factor.

Logical Workflow and Visualization

This compound serves as a crucial intermediate in the pharmaceutical industry, particularly in the synthesis of the second-generation antihistamine, Bilastine. The following diagram illustrates the logical workflow of this synthesis, highlighting the position of the target compound.

Bilastine_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_bilastine_synthesis Bilastine Synthesis p_bromophenylacetic_acid p-Bromophenylacetic Acid esterification Esterification p_bromophenylacetic_acid->esterification methanol Methanol methanol->esterification methylation Dimethylation esterification->methylation target_compound This compound methylation->target_compound coupling_reaction Coupling Reaction target_compound->coupling_reaction hydrolysis Hydrolysis coupling_reaction->hydrolysis bilastine Bilastine hydrolysis->bilastine

References

Spectroscopic Characterization of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-(4-bromophenyl)-2,2-dimethylacetate, a compound of interest in organic synthesis and potential drug development. Due to the limited availability of experimentally recorded spectra in public databases, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from analogous structures. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.45Doublet2HAr-H (ortho to C-Br)
~ 7.25Doublet2HAr-H (ortho to C-C(CH₃)₂)
3.65Singlet3H-OCH₃
1.55Singlet6H-C(CH₃)₂
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)Assignment
~ 177C=O (Ester)
~ 145Quaternary Ar-C
~ 131Ar-C (ortho to C-Br)
~ 128Ar-C (ortho to C-C(CH₃)₂)
~ 121Ar-C (ipso to Br)
~ 52-OCH₃
~ 46-C(CH₃)₂
~ 25-C(CH₃)₂
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3050MediumAromatic C-H stretch
~ 2950MediumAliphatic C-H stretch
~ 1730StrongC=O (Ester) stretch
~ 1590MediumAromatic C=C stretch
~ 1250StrongC-O (Ester) stretch
~ 1100StrongC-O (Ester) stretch
~ 820Strongpara-disubstituted C-H bend
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative Intensity (%)Proposed Fragment
256/258Moderate[M]⁺ (Molecular ion)
197/199High[M - COOCH₃]⁺
183/185High[M - C(CH₃)₂]⁺
118Moderate[C₉H₁₀]⁺
59Moderate[COOCH₃]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation: Weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Add approximately 0.7 mL of CDCl₃ containing TMS to the vial.

  • Gently vortex the vial to ensure the sample is completely dissolved.

  • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • Sodium chloride (NaCl) or potassium bromide (KBr) plates

  • A suitable solvent (e.g., chloroform) if analyzing as a thin film

  • FTIR spectrometer

Procedure (Thin Film Method):

  • Sample Preparation: Dissolve a small amount of the sample in a few drops of a volatile solvent like chloroform.

  • Apply a drop of the solution onto a clean NaCl or KBr plate.

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Place the plate in the sample holder of the FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty sample holder.

    • Record the sample spectrum. The instrument will automatically subtract the background.

  • Data Processing:

    • Identify and label the major absorption bands in the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample

  • A suitable volatile solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.

  • Data Acquisition:

    • Introduce the sample into the ion source of the mass spectrometer (e.g., via direct infusion or after separation by Gas Chromatography).

    • Ionize the sample using electron impact (typically at 70 eV).

    • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Processing:

    • Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in pairs of peaks separated by 2 m/z units for bromine-containing fragments.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Film Thin Film Preparation Sample->Film Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Film->IR MS Mass Spectrometer Dilution->MS ProcessNMR FT, Phasing, Calibration NMR->ProcessNMR ProcessIR Background Subtraction IR->ProcessIR ProcessMS Spectrum Generation MS->ProcessMS Analysis Structural Elucidation ProcessNMR->Analysis ProcessIR->Analysis ProcessMS->Analysis

Caption: Workflow for Spectroscopic Analysis.

Predicted Mass Spectrum Fragmentation

This diagram illustrates the predicted key fragmentation pathways for this compound under electron ionization.

MS_Fragmentation Molecule This compound [M]⁺ m/z = 256/258 Frag1 [M - COOCH₃]⁺ m/z = 197/199 Molecule->Frag1 - •COOCH₃ Frag2 [M - C(CH₃)₂]⁺ m/z = 183/185 Molecule->Frag2 - •C(CH₃)₂ Frag3 [COOCH₃]⁺ m/z = 59 Molecule->Frag3

Caption: Predicted MS Fragmentation Pathways.

Thermochemical Properties of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermochemical properties of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate (CAS No. 154825-97-5). A comprehensive review of available literature and databases indicates a significant gap in experimentally determined thermochemical data for this compound. While basic physical properties have been reported, crucial parameters such as the enthalpy of formation, enthalpy of combustion, and heat capacity remain uncharacterized. This guide summarizes the known physical data and proposes a robust computational methodology to derive these essential thermochemical properties. The outlined in-silico approach provides a viable pathway for researchers to obtain reliable thermodynamic data crucial for process design, safety analysis, and further research in drug development and material science where this compound serves as a key intermediate.

Introduction

This compound is a colorless oil utilized as a key intermediate in organic synthesis.[1] Its applications span the pharmaceutical industry as a starting material for drug development and in material science for creating novel materials with enhanced properties.[1] Despite its utility, a thorough search of scientific literature and chemical databases reveals a complete lack of experimentally determined thermochemical data. Thermochemical properties, such as the standard enthalpy of formation, are fundamental for understanding the energetic stability of a molecule and are critical for the safe and efficient design of chemical processes.

This guide provides a summary of the currently available physical property data for this compound. More importantly, in the absence of experimental data, it presents a detailed protocol for a high-accuracy computational thermochemistry study to determine its key thermochemical parameters.

Physicochemical Properties

While experimental thermochemical data is unavailable, several basic physical and chemical properties of this compound have been reported. These are summarized in Table 1.

PropertyValueSource
Molecular Formula C₁₁H₁₃BrO₂[2][3]
Molecular Weight 257.12 g/mol [3]
Appearance Colourless oil[1]
Boiling Point 290 °C[1]
Density 1.337 g/cm³[1]
Refractive Index 1.522[1]
Vapor Pressure 0.00209 mmHg at 25°C[1]
Water Solubility 43 mg/L at 20°C[1]
Flash Point 129 °C[1]

Proposed Computational Thermochemistry Protocol

Given the absence of experimental data, a computational approach is the most feasible method to determine the thermochemical properties of this compound. High-accuracy composite methods, such as the Gaussian-4 (G4) theory and Complete Basis Set (CBS-QB3) methods, are recommended for their proven accuracy in calculating thermochemical data for a wide range of organic molecules.

The following sections detail the proposed computational workflow.

Molecular Structure Optimization and Vibrational Analysis

The first step involves determining the lowest energy conformation of the molecule. This is achieved through a geometry optimization procedure.

  • Initial Conformer Search: A preliminary conformational search should be performed using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7), to identify potential low-energy conformers.

  • Geometry Optimization: The most stable conformers should then be re-optimized using a density functional theory (DFT) method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)).

  • Final Optimization and Frequency Calculation: The lowest energy structure from the DFT optimization should be further optimized at the level of theory required by the chosen composite method (e.g., B3LYP/6-31G(2df,p) for G4 theory). A subsequent vibrational frequency calculation at the same level of theory is crucial to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Single-Point Energy Calculations

Following the geometry optimization and frequency analysis, a series of high-level single-point energy calculations are performed on the optimized geometry. The specific sequence of calculations depends on the chosen composite method (G4 or CBS-QB3). These methods systematically approach the exact energy by accounting for electron correlation, basis set effects, and higher-level corrections. For molecules containing third-row elements like bromine, it is important to use basis sets that include polarization and diffuse functions to accurately describe the electronic structure.

Calculation of Thermochemical Properties

The primary thermochemical property to be calculated is the standard gas-phase enthalpy of formation (ΔfH°(g, 298.15 K)). This is typically determined using the atomization energy approach.

Atomization Energy (ΣD₀): The atomization energy is the energy required to break all the bonds in a molecule in its gaseous state to form its constituent atoms in their gaseous ground states.[4]

The workflow for calculating the standard enthalpy of formation via the atomization method is illustrated in the diagram below.

G Computational Workflow for Enthalpy of Formation cluster_0 Quantum Chemical Calculations cluster_1 Thermochemical Data cluster_2 Calculation of Enthalpy of Formation cluster_3 Further Thermochemical Properties A Geometry Optimization & Vibrational Frequency Analysis B High-Level Single-Point Energy Calculations (e.g., G4, CBS-QB3) A->B C Calculate Atomization Energy (ΣD₀) B->C E Calculate Standard Gas-Phase Enthalpy of Formation (ΔfH°(g, 298.15 K)) C->E D Experimental Standard Enthalpies of Formation of Constituent Atoms (C, H, O, Br) D->E F Estimate Enthalpy of Vaporization (ΔvapH°) E->F G Calculate Standard Condensed-Phase Enthalpy of Formation (ΔfH°(l, 298.15 K)) E->G F->G H Estimate Enthalpy of Combustion (ΔcH°) G->H

Caption: A logical workflow for the computational determination of the thermochemical properties of this compound.

The standard enthalpy of formation of the molecule in the gas phase can be calculated using the following equation:

ΔfH°(molecule, g) = Σ [ΔfH°(atom, g)] - ΣD₀

where:

  • Σ[ΔfH°(atom, g)] is the sum of the experimental standard enthalpies of formation of the constituent atoms in the gas phase.

  • ΣD₀ is the calculated atomization energy at 0 K.

A correction for the thermal energy from 0 K to 298.15 K is then applied to obtain the standard enthalpy of formation at 298.15 K.

Estimation of Condensed-Phase Properties

While the primary output of these computational methods is gas-phase data, it is possible to estimate condensed-phase properties.

  • Enthalpy of Vaporization (ΔvapH°): The enthalpy of vaporization can be estimated using empirical models or continuum solvation models (e.g., SMD, CPCM) in conjunction with the calculated gas-phase properties.

  • Enthalpy of Formation in the Liquid Phase (ΔfH°(l)): This can be derived by subtracting the estimated enthalpy of vaporization from the calculated gas-phase enthalpy of formation:

    ΔfH°(l) = ΔfH°(g) - ΔvapH°

  • Enthalpy of Combustion (ΔcH°): Once the standard enthalpy of formation in the liquid phase is determined, the standard enthalpy of combustion can be calculated using Hess's law, based on the balanced combustion reaction:

    C₁₁H₁₃BrO₂(l) + 12.5 O₂(g) → 11 CO₂(g) + 6.5 H₂O(l) + HBr(g)

Conclusion

This technical guide highlights the absence of experimentally determined thermochemical data for this compound, a compound of interest in the pharmaceutical and material science sectors. To address this knowledge gap, a detailed computational protocol is proposed. By employing high-accuracy composite methods like G4 or CBS-QB3, researchers can reliably predict key thermochemical properties, including the enthalpy of formation, enthalpy of vaporization, and enthalpy of combustion. The data generated from this in-silico approach will be invaluable for process optimization, safety assessments, and advancing the scientific understanding of this important chemical intermediate. It is recommended that future experimental work be directed towards validating these computational predictions.

References

potential reactivity of the bromine substituent in Methyl 2-(4-bromophenyl)-2,2-dimethylacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of the Bromine Substituent in Methyl 2-(4-bromophenyl)-2,2-dimethylacetate

Introduction

This compound is a versatile chemical intermediate of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates an aryl bromide moiety, which serves as a highly functional "handle" for a wide array of synthetic transformations. The bromine atom on the phenyl ring is the primary site of reactivity, enabling the construction of more complex molecular architectures through various cross-coupling and substitution reactions.

This technical guide provides a comprehensive overview of the . It is intended for researchers, scientists, and drug development professionals seeking to utilize this compound as a building block in organic synthesis. This document details key reaction classes, presents quantitative data in structured tables, provides generalized experimental protocols, and illustrates reaction pathways and workflows using diagrams.

Molecular Structure and Electronic Considerations

The reactivity of the bromine atom in this compound is influenced by both the electronic properties of the substituents and steric factors.

  • Structure: The molecule consists of a bromophenyl ring substituted at the para position with a methyl 2,2-dimethylacetate group.

  • Electronic Effects: The bromine atom is an electronegative, deactivating group for electrophilic aromatic substitution but, more importantly, it is an excellent leaving group in metal-catalyzed cross-coupling reactions. The para-ester group is weakly electron-withdrawing, which can enhance the electrophilicity of the carbon atom attached to the bromine, thereby facilitating oxidative addition in palladium-catalyzed cycles.[1]

  • Steric Hindrance: The gem-dimethyl groups are located on the alpha-carbon of the ester side chain. Due to their position far from the bromine atom, they do not impose significant steric hindrance on the reaction site, allowing for relatively unhindered access by catalysts and reagents.[2][3][4][5]

Key Reaction Pathways

The bromine substituent is amenable to a variety of powerful bond-forming reactions, primarily dominated by palladium-catalyzed cross-coupling.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most common and versatile methods for functionalizing aryl bromides. The general reactivity trend for aryl halides in these reactions is Ar-I > Ar-Br > Ar-Cl.[6] Aryl bromides offer a good balance of reactivity and stability, making them ideal substrates.

A generalized catalytic cycle for these reactions is depicted below.

Palladium Cross-Coupling Cycle cluster_legend Legend Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-Br(L_n) Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-R(L_n) OxAdd->Transmetal Transmetalation (R-M) Transmetal->Pd0 Reductive Elimination ReductElim Ar-R Transmetal->ReductElim Ar_Br Ar-Br = this compound R_M R-M = Coupling Partner (e.g., Boronic Acid, Amine, Alkyne)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organohalide. Aryl bromides are excellent substrates for this transformation.[7][8]

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ParameterTypical Conditions
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂
Ligand PPh₃, dppf, SPhos, XPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃
Solvent Toluene, Dioxane, THF, often with water (biphasic)
Temperature 80-120 °C
Typical Yields 70-95%

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the solvent (e.g., toluene/water 4:1).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Heat the mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[9]

This reaction is a powerful method for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[10][11][12][13] It involves the coupling of an aryl halide with a primary or secondary amine.

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides

ParameterTypical Conditions
Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, XPhos, RuPhos, BrettPhos
Base NaOt-Bu, K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, THF
Temperature 80-110 °C
Typical Yields 75-98%

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous solvent (e.g., toluene).

  • Seal the tube and heat the mixture with stirring for 12-24 hours.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes. The reaction is typically co-catalyzed by palladium and copper(I) salts.[14][15][16] The ester group in the substrate is generally stable under these conditions.[17]

Table 3: Typical Conditions for Sonogashira Coupling of Aryl Bromides

ParameterTypical Conditions
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Cu Co-catalyst CuI (1-5 mol%)
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)
Solvent THF, DMF, Toluene
Temperature Room Temperature to 80 °C
Typical Yields 70-95%

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., THF or Et₃N).

  • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%) and the copper(I) iodide co-catalyst (1-5 mol%).

  • Add the terminal alkyne (1.1-1.5 equiv.) and a base (e.g., Et₃N, which can also serve as the solvent).

  • Stir the reaction under an inert atmosphere at the appropriate temperature until completion.

  • Filter the reaction mixture to remove the amine salt byproduct.

  • Concentrate the filtrate and purify the product via column chromatography.

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[18][19][20][21] It is a valuable tool for C-C bond formation and vinylation of aromatic rings.

Table 4: Typical Conditions for Heck Reaction of Aryl Bromides

ParameterTypical Conditions
Catalyst Pd(OAc)₂, PdCl₂
Ligand PPh₃, P(o-tolyl)₃
Base Et₃N, K₂CO₃, NaOAc
Solvent DMF, Acetonitrile, Toluene
Temperature 80-140 °C
Typical Yields 60-90%

Experimental Protocol: General Procedure for Heck Reaction

  • Combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a base (e.g., Et₃N, 1.5 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) in a sealed reaction vessel.

  • If a solid catalyst is used, a ligand such as PPh₃ (4-10 mol%) may be added.

  • Add the solvent (e.g., DMF).

  • Purge the vessel with inert gas and heat to 100-120 °C for 12-48 hours.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ether or ethyl acetate).

  • Wash the combined organic layers, dry, concentrate, and purify by chromatography.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-O, C-N, and C-S bonds using a copper catalyst.[22][23] While traditional conditions are harsh (high temperatures, stoichiometric copper), modern protocols often use soluble copper catalysts with ligands, allowing for milder conditions.[24][25]

Table 5: Typical Conditions for Ullmann Condensation of Aryl Bromides

ParameterTypical Conditions
Catalyst CuI, Cu₂O, Cu powder
Ligand 1,10-Phenanthroline, L-proline, various diamines
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent DMF, DMSO, Pyridine, NMP
Temperature 100-210 °C
Typical Yields 50-85%
Grignard Reagent Formation

Aryl bromides can react with magnesium metal to form highly nucleophilic Grignard reagents (RMgBr).[26][27][28] A critical consideration for this compound is the presence of the ester group, which is electrophilic and can react with the Grignard reagent. Therefore, forming the Grignard reagent requires low temperatures and immediate use in a subsequent reaction to minimize self-condensation or reaction with the starting material. Alternatively, the ester can be protected or a different organometallic reagent (e.g., organolithium via lithium-halogen exchange) could be prepared at very low temperatures.

Grignard_Formation_Workflow Start This compound Grignard 4-(2-methoxy-2-oxo-1,1-dimethyl-ethyl)phenylmagnesium bromide (Grignard Reagent) Start->Grignard Reaction with Mg Mg Magnesium Turnings (in dry Ether/THF) Mg->Grignard Product Functionalized Product Grignard->Product Nucleophilic Attack Note Caution: Ester group is incompatible with Grignard reagent. Reaction requires low temp & immediate use. Grignard->Note Electrophile Add Electrophile (e.g., Aldehyde, Ketone, CO2) Electrophile->Product

Caption: Workflow for Grignard reagent formation and subsequent reaction.

Experimental Protocol: General Procedure for Grignard Reagent Formation

  • Ensure all glassware is flame-dried and assembled under an inert atmosphere.

  • Place magnesium turnings (1.2 equiv.) in a flask with a crystal of iodine (as an activator).

  • Add a small portion of a solution of this compound (1.0 equiv.) in anhydrous diethyl ether or THF.

  • Initiate the reaction with gentle heating or sonication until the color of the iodine disappears.

  • Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 1-2 hours.

  • The resulting Grignard reagent solution should be used immediately in the next synthetic step.[29]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack.[30][31][32][33][34][35] The methyl 2,2-dimethylacetate group is only weakly electron-withdrawing. Therefore, the bromine substituent in this molecule is generally considered unreactive towards SNAr under standard conditions. Forcing conditions (high temperatures, very strong nucleophiles) would be required, and other reaction pathways would likely dominate.

Summary of Potential Transformations

The following diagram summarizes the primary reactive pathways for the bromine substituent.

Reactivity_Summary Start This compound Suzuki Suzuki Coupling (R-B(OH)2, Pd cat.) Start->Suzuki C-C Bond Buchwald Buchwald-Hartwig (R2NH, Pd cat.) Start->Buchwald C-N Bond Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) Start->Sonogashira C-C Bond Heck Heck Reaction (Alkene, Pd cat.) Start->Heck C-C Bond Grignard Grignard Formation (Mg, Ether) Start->Grignard C-Mg Bond Ullmann Ullmann Condensation (Nu-H, Cu cat.) Start->Ullmann C-O, C-N, C-S Bond

Caption: Potential reaction pathways for the target molecule.

Conclusion

This compound is a valuable synthetic intermediate due to the versatile reactivity of its aryl bromide moiety. The bromine atom is an excellent handle for a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. These reactions provide efficient and modular access to a diverse array of complex molecules. While Grignard reagent formation is possible, it requires careful control due to the presence of the ester functionality. In contrast, nucleophilic aromatic substitution is not a favored pathway under normal conditions. This guide provides the foundational knowledge for researchers to effectively utilize this compound in the development of novel chemical entities.

References

key starting materials for Methyl 2-(4-bromophenyl)-2,2-dimethylacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Key Starting Materials for the Synthesis of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis routes for this compound, a key intermediate in the pharmaceutical industry.[1][2] The document outlines the key starting materials, experimental protocols, and quantitative data associated with the synthesis of this compound.

Introduction

This compound, also known as Methyl 2-(4-bromophenyl)-2-methylpropanoate, is a crucial building block in the synthesis of various organic compounds and active pharmaceutical ingredients (APIs).[1][2] Its molecular structure lends itself to further chemical modifications, making it a versatile intermediate. This guide explores the two predominant synthetic pathways for its preparation: the methylation of a phenylacetate precursor and the esterification of a pre-methylated phenylpropanoic acid.

Synthesis Pathways and Key Starting Materials

The synthesis of this compound primarily proceeds through two distinct routes, each with its own set of starting materials and intermediates.

Pathway 1: Methylation of Methyl 2-(4-bromophenyl)acetate

This pathway involves the initial synthesis or procurement of methyl 2-(4-bromophenyl)acetate, which is subsequently methylated at the benzylic carbon.

  • Key Starting Materials:

    • Methyl 2-(4-bromophenyl)acetate

    • Methyl Iodide

    • Sodium Hydride

    • Dry Dimethylformamide (DMF)

An alternative starting point for this pathway is 4-bromophenylacetic acid, which requires an initial esterification step to yield methyl 2-(4-bromophenyl)acetate.[3][4]

Pathway 2: Esterification of 2-(4-bromophenyl)-2-methylpropanoic Acid

This route begins with the synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid, which is then esterified to the final product.

  • Key Starting Materials:

    • 2-(4-bromophenyl)-2-methylpropanoic acid

    • Methanol

    • Sulfuric Acid

    • Toluene

The key intermediate, 2-(4-bromophenyl)-2-methylpropanoic acid, can be synthesized by the selective bromination of 2-methyl-2-phenylpropanoic acid.[3][4][5]

Quantitative Data Summary

The following tables summarize the quantitative data for the key reaction steps in the synthesis of this compound.

Table 1: Methylation of Methyl 2-(4-bromophenyl)acetate [6]

ReactantMolar RatioReagent/SolventReaction TimeTemperatureYieldPurity
Methyl 2-(4-bromophenyl)acetate1Sodium Hydride12 hours0°C to RT98%N/A
Methyl Iodide2.2Dry DMF

Table 2: Esterification of 2-(4-bromophenyl)-2-methylpropanoic Acid [3][4]

ReactantMolar RatioReagent/SolventReaction TimeTemperatureYieldPurity by GC
2-(4-bromophenyl)-2-methylpropanoic acid1Methanol16 hours63-67°C79%99.2%
Sulfuric AcidCatalyticToluene

Experimental Protocols

Protocol for Pathway 1: Methylation of Methyl 2-(4-bromophenyl)acetate[6]
  • Preparation: A suspension of sodium hydride (60% oil dispersion, 4.80 mmol) is prepared in dry DMF (11 mL) at 0°C.

  • Addition of Ester: Methyl 2-(4-bromophenyl)acetate (2.2 mmol) is slowly added to the suspension. The reaction mixture is stirred for 15 minutes at 0°C.

  • Methylation: Iodomethane (0.10 mmol) is added dropwise. The mixture is stirred for an additional 5 minutes at 0°C and then allowed to warm to room temperature, followed by stirring for 12 hours.

  • Work-up: The reaction is quenched with 1N HCl aqueous solution and extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by silica gel column chromatography to yield the final product.

Protocol for Pathway 2: Esterification of 2-(4-bromophenyl)-2-methylpropanoic Acid[3][4]
  • Reaction Setup: 2-(4-bromophenyl)-2-methylpropanoic acid is dissolved in toluene, and methanol is added.

  • Acid Catalysis: Sulfuric acid is added to the mixture at 25-35°C.

  • Esterification: The reaction temperature is raised to 63-67°C and maintained for 16 hours, or until gas chromatography (GC) analysis indicates complete consumption of the starting material.

  • Work-up: The reaction mixture is cooled to 25-35°C and washed successively with water, a sodium carbonate solution, and a sodium chloride solution.

  • Isolation: The organic phase is subjected to distillation under reduced pressure to obtain the final product.

Visualizations

The following diagrams illustrate the logical flow of the synthesis pathways described.

Synthesis_Pathway_1 start Methyl 2-(4-bromophenyl)acetate reagents Sodium Hydride Methyl Iodide DMF start->reagents product This compound reagents->product

Caption: Synthesis Pathway 1: Methylation Route.

Synthesis_Pathway_2 start 2-(4-bromophenyl)-2-methylpropanoic acid reagents Methanol Sulfuric Acid Toluene start->reagents product This compound reagents->product

Caption: Synthesis Pathway 2: Esterification Route.

Experimental_Workflow_1 prep Step 1: Preparation NaH in dry DMF at 0°C add_ester Step 2: Ester Addition Add Methyl 2-(4-bromophenyl)acetate prep->add_ester methylation Step 3: Methylation Add Iodomethane, warm to RT add_ester->methylation workup Step 4: Work-up Quench with HCl, extract with EtOAc methylation->workup purification Step 5: Purification Column Chromatography workup->purification Experimental_Workflow_2 setup Step 1: Reaction Setup Dissolve acid in Toluene and Methanol catalysis Step 2: Acid Catalysis Add Sulfuric Acid setup->catalysis esterification Step 3: Esterification Heat to 63-67°C for 16h catalysis->esterification workup Step 4: Work-up Wash with water, Na2CO3, and NaCl solutions esterification->workup isolation Step 5: Isolation Distillation under reduced pressure workup->isolation

References

A Technical Guide to Methyl 2-(4-bromophenyl)-2,2-dimethylacetate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Methyl 2-(4-bromophenyl)-2,2-dimethylacetate (CAS No. 154825-97-5), a key intermediate in organic synthesis and pharmaceutical development. This document outlines its commercial availability, synthesis protocols, and critical role in the manufacturing of prominent antihistamines.

Core Compound Details

PropertyValue
IUPAC Name This compound
Synonyms Methyl 2-(4-bromophenyl)-2-methylpropanoate, p-Bromo-α,α-dimethylphenylacetic acid methyl ester
CAS Number 154825-97-5
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol [1][2][3]
Appearance Colorless to pale yellow liquid or oil[3][4]
Primary Applications Intermediate in organic synthesis, particularly for pharmaceuticals like Bilastine and Fexofenadine.[3][4][5]

Commercial Availability for Research

This compound is readily available from a variety of commercial suppliers catering to research and development needs. The following table summarizes key quantitative data from a selection of vendors to facilitate comparison. Researchers are advised to request formal quotes for the most up-to-date pricing and availability.

SupplierPurityAvailable QuantitiesPrice Range (Reference)
Anhui Dexinjia Biopharm Co., Ltd. >98%kg$10.00 - $150.00 / kg[6]
Zhuozhou Wenxi Import and Export Co., Ltd. 99%+ HPLCKG$10.00 - $15.00 / KG[6]
Honest Joy Holdings Limited 98.2%KGNot specified[6]
HENAN BOYANG CHEMICAL CO., LTD 99% minGram to Metric TonNot specified[7]
Santa Cruz Biotechnology, Inc. Not specifiedNot specifiedNot specified[1]
ChemScene ≥98%Not specifiedNot specified[2]
Sobekbio Biosciences 98%1g, 5g, 10g, 25g, 100gNot specified[8]
Reign Pharma Pvt. Ltd. >98% (GC/HPLC)1kg, 5kg, 25kg, BulkNot specified[3]
LabSolutions 98%1g, 5g, 10g, 25g, 100g, 500g$13.37 - $645.17[9]

Role in Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of second-generation antihistamines, which are valued for their efficacy without the sedative side effects of their predecessors.

Fexofenadine Synthesis: This compound is a key intermediate in the production of Fexofenadine.[5] The synthesis involves a multi-step process where the core structure of this compound is elaborated through reactions such as Friedel-Crafts acylation, N-alkylation, carbonyl reduction, and finally, alkaline hydrolysis of the methyl ester to yield the active carboxylic acid, Fexofenadine.[4]

Bilastine Synthesis: Similarly, in the synthesis of Bilastine, this compound is utilized as a starting material.[3] The synthetic route involves reactions to introduce a piperidine-benzimidazole moiety to the phenyl ring, followed by hydrolysis of the ester to furnish the final Bilastine molecule.[6][8]

Experimental Protocols

Detailed methodologies for key transformations involving this compound are often proprietary. However, information from public sources, including patents, provides insight into common synthetic procedures.

Synthesis of this compound

A common laboratory-scale synthesis involves the methylation of a precursor.[6]

Materials:

  • Methyl 2-(4-bromophenyl)acetate

  • Sodium hydride (60% dispersion in oil)

  • Iodomethane

  • Dry Dimethylformamide (DMF)

  • 1N Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A suspension of sodium hydride (2.2 eq) is prepared in dry DMF at 0°C.

  • Methyl 2-(4-bromophenyl)acetate (1.0 eq) is added slowly to the suspension and stirred for 15 minutes at 0°C.

  • Iodomethane (2.2 eq) is then added dropwise.

  • The reaction mixture is stirred at 0°C for 5 minutes and then allowed to warm to room temperature, stirring for an additional 12 hours.

  • The reaction is quenched with 1N HCl and extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield this compound.[6]

Hydrolysis to 2-(4-bromophenyl)-2-methylpropanoic acid

The ester can be hydrolyzed to the corresponding carboxylic acid, a subsequent intermediate in drug synthesis.

Materials:

  • This compound

  • Methanol

  • Aqueous sodium hydroxide solution (e.g., 15%)

  • Dilute hydrochloric acid

Procedure:

  • The ester is dissolved in methanol.

  • An aqueous solution of sodium hydroxide is added, and the mixture is refluxed for several hours (e.g., 3 hours), with reaction progress monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled, and methanol is removed by evaporation.

  • The pH is adjusted with dilute hydrochloric acid to precipitate the carboxylic acid product.

  • The solid is filtered, washed with water, and can be further purified by recrystallization.[4]

Visualized Workflows

The following diagrams illustrate the logical flow of processes relevant to the use of this compound in a research and development setting.

cluster_procurement Chemical Procurement Workflow Identify Need Identify Need Search Suppliers Search Suppliers Identify Need->Search Suppliers Request Quotes Request Quotes Search Suppliers->Request Quotes Evaluate Options Evaluate Options Request Quotes->Evaluate Options Select Vendor Select Vendor Evaluate Options->Select Vendor Purchase Order Purchase Order Select Vendor->Purchase Order Receive & Verify Receive & Verify Purchase Order->Receive & Verify

Caption: A typical workflow for procuring research chemicals.

cluster_synthesis General Synthesis Pathway to Antihistamines A Methyl 2-(4-bromophenyl)- 2,2-dimethylacetate B Intermediate Modification (e.g., Acylation, Coupling) A->B C Advanced Intermediate B->C D Final Hydrolysis C->D E Active Pharmaceutical Ingredient (e.g., Fexofenadine, Bilastine) D->E

Caption: Simplified synthetic route from the intermediate to the final API.

References

Methodological & Application

synthesis protocol for Methyl 2-(4-bromophenyl)-2,2-dimethylacetate from 2-(4-bromophenyl)-2-methylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate from 2-(4-bromophenyl)-2-methylpropionic acid via Fischer esterification. This method is robust, scalable, and utilizes common laboratory reagents.

Compound Data

A summary of the physical and chemical properties of the key compounds is presented in the table below for easy reference.

Property2-(4-bromophenyl)-2-methylpropionic acid (Starting Material)This compound (Product)
Molecular Formula C₁₀H₁₁BrO₂C₁₁H₁₃BrO₂
Molecular Weight 243.10 g/mol [1]257.12 g/mol [2]
Appearance White to off-white crystalline solid[3]Colorless oil[2]
Melting Point 122-124 °C[4][5]N/A
Boiling Point 334.2 ± 17.0 °C (Predicted)[6]290 °C[2][7]
Density 1.456 ± 0.06 g/cm³ (Predicted)[6]1.337 g/cm³[2][7]
CAS Number 32454-35-6[1]154825-97-5[2]

Experimental Protocol

This protocol is adapted from a procedure described in patent literature, outlining the esterification of 2-(4-bromophenyl)-2-methylpropanoic acid.

Materials:

  • 2-(4-bromophenyl)-2-methylpropanoic acid

  • Toluene

  • Methanol

  • Concentrated Sulfuric Acid

  • 2% Sodium Carbonate solution

  • 10% Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate

  • Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(4-bromophenyl)-2-methylpropanoic acid in toluene.

  • Addition of Reagents: To the toluene solution, add methanol followed by the slow, catalytic addition of concentrated sulfuric acid at a temperature of 25-35°C.

  • Reaction: Gradually heat the reaction mixture to 63-67°C and maintain stirring for 16 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., GC or TLC).

  • Workup - Quenching and Extraction: Cool the reaction mixture to 25-35°C. Transfer the mixture to a separatory funnel and wash successively with water, a 2% sodium carbonate solution, and a 10% sodium chloride solution.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (Optional): If necessary, the crude this compound can be further purified by distillation under reduced pressure.

Safety Precautions:

  • General: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Toluene: Toluene is a flammable liquid and can cause skin and eye irritation.[8][9][10][11][12] Inhalation may lead to nervous system effects.[8][9][10][11][12]

  • Methanol: Methanol is a flammable and toxic liquid.[13][14][15][16][17] It can be fatal or cause blindness if swallowed and is harmful if inhaled or absorbed through the skin.[13][14][15][16][17]

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe skin and eye burns.[18][19][20][21][22] It is a strong oxidizing agent.[19] Handle with extreme care and add it slowly to the reaction mixture to control the exothermic reaction.

  • Sodium Carbonate: Sodium carbonate can cause serious eye irritation.[23][24][25][26][27]

  • Sodium Chloride: While generally considered safe, it is advisable to avoid direct contact with eyes and skin.[28][29][30][31][32]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Synthesis of this compound Start 2-(4-bromophenyl)-2-methylpropionic acid Solvent Dissolve in Toluene Start->Solvent Reagents Add Methanol and cat. Sulfuric Acid (25-35°C) Solvent->Reagents Reaction Heat to 63-67°C for 16h Reagents->Reaction Workup Cool and Wash with: 1. Water 2. 2% Na2CO3 soln. 3. 10% NaCl soln. Reaction->Workup Drying Dry organic layer (Na2SO4) Workup->Drying Concentration Concentrate under reduced pressure Drying->Concentration Product This compound Concentration->Product Purification Optional: Distillation under reduced pressure Product->Purification

Caption: Workflow for the synthesis of this compound.

References

Application Note: Detailed Experimental Procedures for the Methylation of 2-(4-bromophenyl)acetic Acid and its Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed protocols for two key methylation procedures involving 2-(4-bromophenyl)acetic acid. The first protocol outlines the esterification of the carboxylic acid to its corresponding methyl ester, methyl 2-(4-bromophenyl)acetate. The second protocol details the subsequent α-methylation of this ester at the benzylic carbon to yield methyl 2-(4-bromophenyl)propanoate. These procedures are fundamental transformations in organic synthesis, often employed in the development of pharmaceutical intermediates.

Protocol 1: Esterification of 2-(4-bromophenyl)acetic Acid via Fischer Esterification

This protocol describes the conversion of 2-(4-bromophenyl)acetic acid to methyl 2-(4-bromophenyl)acetate using methanol in the presence of a catalytic amount of sulfuric acid. This method is a classic and effective procedure for the synthesis of methyl esters from carboxylic acids.[1]

Experimental Workflow

Fischer_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-(4-bromophenyl)acetic acid in Methanol B Add catalytic concentrated H₂SO₄ A->B C Reflux the mixture for 30-60 minutes B->C D Monitor reaction by TLC C->D E Cool to RT and remove Methanol under reduced pressure D->E F Add water and extract with Dichloromethane E->F G Combine organic layers and dry over Na₂SO₄ F->G H Evaporate solvent to yield product G->H

Caption: Workflow for Fischer Esterification.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount ( g/mmol )Volume (mL)Notes
2-(4-bromophenyl)acetic acid215.045.0 g (23.25 mmol)-Starting material
Methanol (MeOH)32.04-50 mLReagent and solvent
Concentrated Sulfuric Acid (H₂SO₄)98.08-~0.5 mLCatalyst
Dichloromethane (CH₂Cl₂)84.93-3 x 20 mLExtraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-Drying agent
Deionized Water18.02-30 mLFor workup
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(4-bromophenyl)acetic acid (5.0 g, 23.25 mmol) in methanol (50 mL).[1]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.5 mL) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 30-60 minutes.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.[1]

  • Aqueous Workup: To the resulting residue, add deionized water (30 mL).[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).[1]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to yield methyl 2-(4-bromophenyl)acetate as an oil.[1] The product can be further purified by column chromatography if necessary.

Expected Yield: ~99%[1]

Protocol 2: α-Methylation of Methyl 2-(4-bromophenyl)acetate

This protocol describes the methylation of the benzylic carbon of methyl 2-(4-bromophenyl)acetate to form methyl 2-(4-bromophenyl)propanoate. The procedure utilizes a strong base, sodium hydride, to generate an enolate which then reacts with methyl iodide in an S(_N)2 reaction.[2][3][4]

Experimental Workflow

Alpha_Methylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Suspend Sodium Hydride in dry THF under N₂ B Cool to 0°C A->B C Add Methyl 2-(4-bromophenyl)acetate dropwise B->C D Stir at 0°C for 15 min, then RT for 30 min C->D E Add Methyl Iodide and stir overnight D->E F Quench with saturated NH₄Cl solution E->F G Extract with Ethyl Acetate F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for α-Methylation of an Ester.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount ( g/mmol )Volume (mL)Notes
Methyl 2-(4-bromophenyl)acetate229.071.0 equiv (e.g., 10 mmol, 2.29 g)-Starting material
Sodium Hydride (NaH)24.001.2 equiv (12 mmol, 0.29 g of 100%)-Strong base, typically used as a 60% dispersion in mineral oil
Methyl Iodide (CH₃I)141.941.2 - 2.4 equiv (12-24 mmol)-Methylating agent[2][3]
Anhydrous Tetrahydrofuran (THF)72.11-50 mLAnhydrous solvent
Saturated Ammonium Chloride (NH₄Cl)53.49-As neededFor quenching
Ethyl Acetate (EtOAc)88.11-As neededExtraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-Drying agent
Experimental Protocol
  • Safety Precautions: Sodium hydride is highly flammable and reacts violently with water. Methyl iodide is toxic and a suspected carcinogen.[5][6] All operations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equiv) and suspend it in anhydrous THF (30 mL).

  • Enolate Formation: Cool the suspension to 0°C in an ice bath. Dissolve methyl 2-(4-bromophenyl)acetate (1.0 equiv) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension via the dropping funnel over 15 minutes.

  • After the addition is complete, stir the mixture at 0°C for an additional 15 minutes, then allow it to warm to room temperature and stir for 30 minutes.

  • Methylation: Add methyl iodide (1.2-2.4 equiv) to the reaction mixture.[2][3] Stir the reaction at room temperature overnight. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure methyl 2-(4-bromophenyl)propanoate.

Characterization

The identity and purity of the final products from both protocols should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (

1^11
H and
13^{13}13
C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

References

Application Notes: The Role of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-(4-bromophenyl)-2,2-dimethylacetate is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its unique chemical structure, featuring a brominated phenyl ring and a dimethylacetate group, makes it a versatile building block for the construction of complex molecular architectures found in modern pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical compounds, primarily focusing on the antihistamines Fexofenadine and Bilastine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 154825-97-5
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol
Appearance Colorless to pale yellow liquid/oil
Boiling Point 290 °C
Density 1.337 g/cm³
Purity (typical) ≥ 98% (by GC/HPLC)

Core Applications in Pharmaceutical Synthesis

This compound serves as a crucial starting material or intermediate in the synthesis of several commercially significant pharmaceuticals. The bromine atom on the phenyl ring provides a reactive handle for various cross-coupling reactions, while the ester group can be hydrolyzed to the corresponding carboxylic acid, which is a common functional group in many drug molecules.

Synthesis of Fexofenadine

Fexofenadine, a non-sedating second-generation antihistamine, is widely used for the treatment of allergic rhinitis and urticaria. The synthesis of Fexofenadine often utilizes 2-(4-bromophenyl)-2-methylpropanoic acid, which is readily prepared from its methyl ester, this compound. The purity of this intermediate is critical to avoid the formation of isomeric impurities in the final drug product[1][2].

A key advantage of using this intermediate is the strategic introduction of the dimethylpropanoic acid moiety, which is a characteristic feature of the Fexofenadine molecule. The synthesis typically involves the coupling of the brominated aromatic ring with a suitable partner, followed by further functional group manipulations to construct the final drug structure.

Synthesis of Bilastine

Bilastine is another non-sedating antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria. Several synthetic routes for Bilastine employ this compound or its derivatives as a key building block[3]. In these syntheses, the bromophenyl moiety is typically functionalized through a cross-coupling reaction to introduce the ethyl-piperidine-benzimidazole side chain characteristic of Bilastine.

The general synthetic strategy involves the reaction of this compound with a protected piperidine derivative, followed by hydrolysis of the ester to the free carboxylic acid to yield Bilastine.

Experimental Protocols

The following sections provide detailed experimental protocols for key transformations involving this compound and its derivatives in the synthesis of Fexofenadine and Bilastine.

Protocol 1: Synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid

This protocol describes the hydrolysis of this compound to its corresponding carboxylic acid, a key intermediate for Fexofenadine synthesis.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes

Procedure:

  • To a solution of this compound in methanol, add a solution of sodium hydroxide in water.

  • Heat the mixture to reflux and stir for a specified time until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 1-2 with hydrochloric acid.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to dryness.

  • Suspend the resulting solid product in hexanes and filter to recover the crude product.

  • Further purification can be achieved by recrystallization.

Quantitative Data:

ParameterValueReference
Yield 74.3% - 81%[4]
GC Purity 98.5% - 98.8%[4]
Protocol 2: Esterification of 2-(4-bromophenyl)-2-methylpropanoic acid

This protocol details the conversion of 2-(4-bromophenyl)-2-methylpropanoic acid to this compound.

Materials:

  • 2-(4-bromophenyl)-2-methylpropanoic acid

  • Toluene

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄)

  • Water (H₂O)

  • Sodium carbonate (Na₂CO₃) solution (2%)

  • Sodium chloride (NaCl) solution (10%)

Procedure:

  • Charge a reactor with 2-(4-bromophenyl)-2-methylpropanoic acid and toluene.

  • Add methanol followed by the addition of sulfuric acid at 25-35°C.

  • Gradually raise the temperature of the reaction mass to 63-67°C and stir for 16 hours or until completion (monitored by GC analysis).

  • Cool the mass to 25-35°C.

  • Wash the organic layer successively with water, 2% sodium carbonate solution, and 10% sodium chloride solution.

  • Subject the organic phase to distillation under reduced pressure to obtain Methyl 2-(4-bromophenyl)-2-methylpropionate.

Quantitative Data:

ParameterValueReference
Yield 79%[1]
GC Purity 99.2%[1]

Synthetic Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic pathways for Fexofenadine and Bilastine, highlighting the role of this compound.

Fexofenadine_Synthesis cluster_0 Intermediate Synthesis cluster_1 Fexofenadine Synthesis 2_methyl_2_phenylpropanoic_acid 2-Methyl-2-phenylpropanoic acid 2_4_bromophenyl_2_methylpropanoic_acid 2-(4-bromophenyl)-2-methylpropanoic acid 2_methyl_2_phenylpropanoic_acid->2_4_bromophenyl_2_methylpropanoic_acid Bromination Methyl_2_4_bromophenyl_2_2_dimethylacetate This compound 2_4_bromophenyl_2_methylpropanoic_acid->Methyl_2_4_bromophenyl_2_2_dimethylacetate Esterification Fexofenadine_Precursor Fexofenadine Precursor Methyl_2_4_bromophenyl_2_2_dimethylacetate->Fexofenadine_Precursor Coupling Reaction Coupling_Partner Coupling Partner Coupling_Partner->Fexofenadine_Precursor Fexofenadine Fexofenadine Fexofenadine_Precursor->Fexofenadine Hydrolysis & Reduction

Caption: Synthetic workflow for Fexofenadine.

Bilastine_Synthesis cluster_0 Intermediate Synthesis cluster_1 Bilastine Synthesis 2_4_bromophenyl_acetic_ester 2-(4-bromophenyl)acetic ester Methyl_2_4_bromophenyl_2_2_dimethylacetate This compound 2_4_bromophenyl_acetic_ester->Methyl_2_4_bromophenyl_2_2_dimethylacetate Methylation Bilastine_Ester Bilastine Ester Methyl_2_4_bromophenyl_2_2_dimethylacetate->Bilastine_Ester Coupling Reaction Piperidine_Derivative Piperidine Derivative Piperidine_Derivative->Bilastine_Ester Bilastine Bilastine Bilastine_Ester->Bilastine Hydrolysis

Caption: Synthetic workflow for Bilastine.

Conclusion

This compound is a valuable and versatile intermediate in the pharmaceutical industry. Its application in the synthesis of important antihistamines like Fexofenadine and Bilastine underscores its significance. The protocols and workflows provided in these application notes offer a comprehensive guide for researchers and drug development professionals working on the synthesis of these and other related pharmaceutical compounds. The careful control of reaction conditions and the purity of this intermediate are paramount for achieving high yields and the desired quality of the final active pharmaceutical ingredients.

References

Application of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate in Organic Synthesis Reactions: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-bromophenyl)-2,2-dimethylacetate is a versatile synthetic intermediate widely employed in organic synthesis, particularly in the construction of complex molecular architectures for the pharmaceutical and material science sectors.[1] Its key structural features—a bromine-substituted aromatic ring and a sterically hindered ester moiety—provide two reactive sites that can be selectively functionalized. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the ester group can undergo hydrolysis and amidation. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic synthesis reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of pharmaceuticals and other functional organic molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. This compound can be coupled with various organoboron reagents to introduce new aryl, vinyl, or alkyl substituents. This reaction is particularly useful in the synthesis of biaryl compounds and substituted styrenes, which are common motifs in drug candidates.

Application: Synthesis of vinyl derivatives, which can serve as precursors for further functionalization, such as in the synthesis of intermediates for the antihistamine drug Bilastine.

Experimental Protocol: Suzuki-Miyaura Vinylation with Potassium Vinyltrifluoroborate

This protocol describes the vinylation of an aryl bromide, which can be adapted for this compound.[2][3][4][5][6]

  • Materials:

    • This compound (1.0 equiv)

    • Potassium vinyltrifluoroborate (1.5 equiv)

    • PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv)

    • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

    • Tetrahydrofuran (THF), anhydrous

    • Water, degassed

    • n-dodecane (internal standard for GC analysis, optional)

  • Procedure:

    • To a microwave vial equipped with a magnetic stir bar, add this compound, potassium vinyltrifluoroborate, PdCl₂(dppf)·CH₂Cl₂, and Cs₂CO₃.

    • Add a 9:1 mixture of anhydrous THF and degassed water to achieve a concentration of 0.051 M with respect to the aryl bromide.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the reaction mixture at 150 °C for 20-30 minutes.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerCatalystBaseSolventTemp (°C)Time (min)Yield (%)
Potassium vinyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF:H₂O (9:1)150 (Microwave)2077-93*

*Yields are based on similar hindered aryl bromides and may vary for this compound.[2]

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex R-B(OR)2 Base Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with amines. This reaction is invaluable for the synthesis of arylamines, which are prevalent in pharmaceuticals. This compound can be reacted with a wide range of primary and secondary amines.

Application: Synthesis of N-aryl derivatives, which are key intermediates in the development of various bioactive molecules.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

This is a general protocol that can be adapted for the amination of this compound with morpholine.[7][8]

  • Materials:

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Pd₂(dba)₃ (0.01 equiv)

    • XantPhos (0.02 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Toluene, anhydrous

  • Procedure:

    • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XantPhos, and NaOtBu.

    • Add this compound and a magnetic stir bar.

    • Evacuate and backfill the tube with argon (repeat three times).

    • Add anhydrous toluene, followed by morpholine via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with diethyl ether, filter through a pad of Celite, and wash the Celite with diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

AmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃XantPhosNaOtBuToluene10012-2480-95*

*Yields are representative for Buchwald-Hartwig amination reactions and may require optimization.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Start reagents Combine Aryl Bromide, Amine, Catalyst, Ligand, and Base in Solvent start->reagents reaction Heat under Inert Atmosphere reagents->reaction workup Cool, Dilute, and Filter reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product Bilastine_Intermediate cluster_0 This compound cluster_1 Coupling Partner cluster_2 Bilastine Intermediate start Starting Material product Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H- benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl) -2-methylpropanoate start->product Multi-step synthesis (e.g., via Friedel-Crafts and reduction followed by nucleophilic substitution) partner 1-(2-ethoxyethyl)-2-(piperidin-4-yl) -1H-benzo[d]imidazole derivative partner->product

References

The Versatility of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate in Medicinal Chemistry: A Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Methyl 2-(4-bromophenyl)-2,2-dimethylacetate has emerged as a crucial structural motif and a versatile building block in the synthesis of novel therapeutic agents. Its unique chemical architecture, featuring a brominated phenyl ring and a dimethylacetate group, provides a valuable scaffold for the development of a variety of biologically active molecules, most notably as modulators of Peroxisome Proliferator-Activated Receptors (PPARs).

This compound serves as a key intermediate in the creation of diverse organic molecules and is a foundational starting material for the development of new drug candidates.[1] Its utility is particularly evident in the synthesis of PPAR modulators, a class of drugs that play a significant role in regulating glucose and lipid metabolism.

Application in the Synthesis of PPAR Modulators

This compound is a precursor to potent PPAR modulators, including dual and pan-agonists that target multiple PPAR isoforms (α, γ, and δ). These modulators have shown promise in treating metabolic disorders such as type 2 diabetes and dyslipidemia. The general synthetic strategy involves leveraging the bromo-functional group for cross-coupling reactions to introduce various heterocyclic and aromatic moieties, while the ester group can be hydrolyzed to the corresponding carboxylic acid, a common feature in many PPAR agonists.

Two notable examples of PPAR modulators synthesized from this building block are MHY908, a PPARα/γ dual agonist, and MHY2013, a PPAR pan-agonist.

Quantitative Data Summary

The biological activity of these compounds highlights the successful application of this compound as a scaffold for potent modulators.

CompoundTargetIC50 ValueBiological Effect
MHY908 Mushroom Tyrosinase8.19 μMPotent inhibition of tyrosinase activity, suggesting potential in treating pigmentation disorders.[2]
MHY2013 PPARα, PPARγ, PPARδNot SpecifiedStrongest activator of three PPAR subtypes among tested compounds.[3]

Experimental Protocols

The following protocols provide a general overview of the synthetic transformations involving this compound in the path to creating advanced intermediates for PPAR modulators.

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the parent building block.

Materials:

  • Methyl 2-(4-bromophenyl)acetate

  • Sodium hydride (60% dispersion in oil)

  • Iodomethane

  • Dry N,N-Dimethylformamide (DMF)

  • 1N HCl aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • A suspension of sodium hydride (4.80 mmol) in dry DMF (11 mL) is prepared at 0 °C.

  • Methyl 2-(4-bromophenyl)acetate (2.2 mmol) is slowly added to the suspension.

  • The reaction mixture is stirred for 15 minutes at 0 °C.

  • Iodomethane (0.10 mmol) is added dropwise.

  • Stirring is continued for 5 minutes at 0 °C, then the reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with 1N HCl aqueous solution (1 mL) and extracted with ethyl acetate (3 x 2 mL).

  • The combined organic layers are washed sequentially with water (3 x 2 mL) and saturated saline (2 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography (0% to 5% ethyl acetate/hexane gradient) to yield the final product.

Protocol 2: General Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the arylation of the bromophenyl group, a key step in the diversification of the building block.

Materials:

  • This compound (or its derivative)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K3PO4)

  • Solvent (e.g., 1,4-Dioxane)

  • Water

Procedure:

  • To a Schlenk flask containing the solvent (6 mL), add the palladium catalyst (5 mol %) and this compound derivative (0.986 mmol).

  • Stir the mixture under an inert atmosphere for 30 minutes at room temperature.

  • Add the aryl/heteroaryl boronic acid (1.08 mmol), base (1.972 mmol), and distilled water (1.5 mL).

  • Reflux the reaction mixture at 70–80 °C for 18–22 hours.

  • After completion, the reaction is worked up using standard extraction and purification techniques to isolate the coupled product.

Signaling Pathways and Experimental Workflows

The development of PPAR modulators from this compound follows a logical workflow from chemical synthesis to biological evaluation.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation A This compound B Cross-Coupling Reaction (e.g., Suzuki) A->B C Diversified Intermediates B->C D Further Functionalization & Ester Hydrolysis C->D E Final Bioactive Compound (e.g., PPAR Modulator) D->E F In vitro Assays (e.g., PPAR Luciferase Assay) E->F Screening G In vivo Studies (e.g., Animal Models of Diabetes) F->G H Lead Optimization G->H ppar_signaling PPAR_Modulator PPAR Modulator (e.g., MHY2013) PPAR PPAR Receptor PPAR_Modulator->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Metabolic_Effects Regulation of Glucose & Lipid Metabolism Gene_Expression->Metabolic_Effects Leads to

References

HPLC-UV method for analyzing Methyl 2-(4-bromophenyl)-2,2-dimethylacetate purity

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Analysis of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate

AN-HPLC-028

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the determination of purity and the identification of potential impurities in this compound. This method is crucial for quality control in research, development, and manufacturing of pharmaceuticals and other chemical entities where this compound is a key intermediate. The described protocol provides a reliable methodology for ensuring the identity and purity of this compound.

Introduction

This compound is a vital building block in organic synthesis, particularly in the pharmaceutical industry.[1][2] The purity of this intermediate is critical as impurities can affect the yield, and safety of the final active pharmaceutical ingredient.[3] This document provides a detailed protocol for a reversed-phase HPLC-UV method for the quantitative analysis of the purity of this compound and the separation of potential process-related and isomeric impurities.

Experimental

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Phosphoric acid or formic acid (for MS compatibility).[4]

  • Reference Standard: A well-characterized reference standard of this compound with known purity.

  • Sample: this compound test sample.

  • Filters: 0.45 µm or 0.22 µm syringe filters for sample and mobile phase filtration.[5][6]

Chromatographic Conditions

A summary of the optimized HPLC-UV conditions is presented in the table below.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 220 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 1: HPLC-UV Chromatographic Conditions

Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.05050
20.01090
25.01090
25.15050
30.05050

Table 2: Gradient Elution Program

Protocols

1. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.

  • Mobile Phase B (Organic): Use HPLC grade acetonitrile.

  • Degas both mobile phases using a suitable method such as sonication or vacuum filtration before use.

2. Standard Solution Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with acetonitrile.

3. Sample Solution Preparation

  • Sample Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound test sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Sample Solution (100 µg/mL): Pipette 2.5 mL of the Sample Stock Solution into a 25 mL volumetric flask and dilute to volume with acetonitrile.

  • Filter the final solution through a 0.45 µm syringe filter before injection.[5][7]

4. System Suitability

Before starting the analysis, perform a system suitability test to ensure the performance of the chromatographic system. Inject the Working Standard Solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Table 3: System Suitability Parameters

5. Analysis Procedure

  • Inject a blank (acetonitrile) to ensure the baseline is clean.

  • Inject the Working Standard Solution.

  • Inject the Working Sample Solution.

  • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample using the peak areas.

Calculation of Purity

The purity of the this compound sample is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential Impurities

Based on the synthesis route, potential impurities that could be present in the sample include:

  • Starting Material: Methyl 2-(4-bromophenyl)acetate[8]

  • Isomeric Impurities: Methyl 2-(2-bromophenyl)-2,2-dimethylacetate and Methyl 2-(3-bromophenyl)-2,2-dimethylacetate.[3]

  • Unreacted Methylating Agent and By-products.

The developed HPLC method should provide sufficient resolution to separate these potential impurities from the main peak.

Workflow and Diagrams

The overall workflow for the purity analysis is depicted in the following diagram.

HPLC_Purity_Analysis_Workflow A Start: Sample and Standard Weighing B Solution Preparation (Stock and Working Solutions) A->B Dissolve in Acetonitrile C HPLC System Preparation (Mobile Phase, Column Equilibration) B->C Prepare Solutions D System Suitability Test (Inject Standard 5x) C->D Equilibrate System E Check Acceptance Criteria (Tailing, Plates, RSD) D->E Evaluate Chromatograms E->C If Failed F Analysis (Inject Blank, Standard, Sample) E->F If Passed G Data Acquisition and Processing F->G Run Sequence H Purity Calculation and Reporting G->H Integrate Peaks I End H->I Final Report

Caption: Experimental workflow for the HPLC-UV purity analysis of this compound.

Conclusion

The HPLC-UV method described in this application note is a reliable and robust technique for determining the purity of this compound. The method is selective for the main compound and potential impurities, making it suitable for quality control in both research and industrial settings. Adherence to the detailed protocol and system suitability criteria will ensure accurate and reproducible results.

References

Application Note: GC-MS Protocol for the Identification of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-(4-bromophenyl)-2,2-dimethylacetate is an organic compound of interest in synthetic chemistry and potentially in drug discovery as a building block or intermediate. Its proper identification and characterization are crucial for quality control and reaction monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. This application note provides a detailed protocol for the identification of this compound using GC-MS.

Experimental Protocol

This protocol outlines the steps for sample preparation, GC-MS instrument setup, and data analysis for the identification of the target compound.

Sample Preparation

Samples containing this compound should be prepared by dissolving them in a suitable volatile organic solvent.

  • Solvent Selection: Dichloromethane (DCM) or ethyl acetate are recommended as solvents due to their volatility and compatibility with common GC columns.

  • Sample Concentration: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration range of 1-10 µg/mL for optimal signal intensity without saturating the detector.

  • Internal Standard (Optional): For quantitative analysis, an internal standard can be added. A suitable internal standard would be a compound with similar chemical properties but a different retention time, such as an isotopically labeled analog or a compound with a different halogen substituent.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system. These may need to be optimized based on the specific instrument and column used.

Table 1: Gas Chromatography (GC) Parameters

ParameterValue
GC System Agilent 7890A GC or equivalent
Injector Port Temp. 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
GC Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Oven Program - Initial Temperature: 100 °C, hold for 2 min- Ramp: 15 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 min

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
MS System Agilent 5975C MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range 50 - 400 m/z
Scan Mode Full Scan
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Transfer Line Temp. 280 °C

Data Presentation and Interpretation

The primary data obtained from the GC-MS analysis will be a total ion chromatogram (TIC) and a mass spectrum for the peak corresponding to this compound.

Expected Retention Time

The retention time will be dependent on the specific GC conditions and column used. However, based on its structure, it is expected to elute at a moderate retention time under the specified conditions.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio).

Table 3: Predicted Key Mass Fragments for this compound

m/z (79Br / 81Br)Fragment IonDescription
256 / 258[M]+•Molecular Ion
241 / 243[M - CH3]+Loss of a methyl group
197 / 199[M - COOCH3]+Loss of the methoxycarbonyl group
182 / 184[M - COOCH3 - CH3]+Subsequent loss of a methyl group
171 / 173[C7H6Br]+Bromotropylium ion
155 / 157[C6H4Br]+Bromophenyl cation

The presence of the bromine isotope pattern is a key diagnostic feature for identifying brominated compounds.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the GC-MS identification of this compound.

GCMS_Workflow GC-MS Workflow for Identification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Identification Sample Obtain Sample Dissolve Dissolve in Solvent (e.g., DCM) Sample->Dissolve Dilute Dilute to Working Concentration (1-10 µg/mL) Dissolve->Dilute Inject Inject 1 µL into GC-MS Dilute->Inject Separate Chromatographic Separation (GC) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (MS) Ionize->Detect Acquire Acquire Total Ion Chromatogram (TIC) and Mass Spectra Detect->Acquire Identify Identify Peak of Interest Acquire->Identify Analyze Analyze Mass Spectrum (Fragmentation Pattern) Identify->Analyze Confirm Confirm Structure Analyze->Confirm

Caption: Workflow for the identification of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the identification of this compound using Gas Chromatography-Mass Spectrometry. The provided experimental parameters and expected fragmentation data will aid researchers in confirming the presence and purity of this compound in their samples. Adherence to this protocol will ensure reliable and reproducible results.

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate in Pilot Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate, a key intermediate in the pharmaceutical industry. The focus is on scalable and safe methodologies suitable for pilot plant operations, moving away from hazardous laboratory-scale procedures. This guide covers two primary synthetic routes: a modified sodium hydride-mediated alkylation with enhanced safety measures and a more scalable phase-transfer catalysis (PTC) approach. Detailed experimental protocols, safety considerations, process analytical technology (PAT) for reaction monitoring, and recommendations for large-scale purification are presented.

Introduction

This compound (CAS 154825-97-5) is a valuable building block in organic synthesis, particularly in the development of new pharmaceutical agents.[1] As the demand for this intermediate increases, transitioning from laboratory-scale synthesis to pilot plant production becomes crucial. This transition necessitates a re-evaluation of synthetic routes to ensure safety, scalability, and economic viability.

The traditional laboratory synthesis often employs sodium hydride (NaH) as a base for the methylation of methyl 2-(4-bromophenyl)acetate.[2] While effective on a small scale, the use of NaH poses significant safety challenges on a larger scale due to its high reactivity and the evolution of flammable hydrogen gas.[2][3] This document outlines a modified, safer approach for the use of NaH and presents a more robust and scalable synthesis using phase-transfer catalysis (PTC), which avoids the use of strong, hazardous bases.[4]

Synthetic Routes and Methodologies

Two primary routes for the large-scale synthesis are detailed below.

Route 1: Modified Sodium Hydride-Mediated Alkylation

This route is an adaptation of the known laboratory procedure, incorporating enhanced safety measures for pilot plant scale-up.

Reaction Scheme:

Key Considerations for Scale-Up:

  • Sodium Hydride Handling: The use of sodium hydride in pre-weighed, dissolvable bags (e.g., SecuBags) is strongly recommended to minimize handling and ignition risks.[5]

  • Hydrogen Off-Gas Monitoring: A mass spectrometer or a dedicated hydrogen sensor should be integrated into the reactor's exhaust to monitor the rate of hydrogen evolution in real-time.[2][6] This provides critical information about the reaction's progress and any potential accumulation of unreacted NaH.

  • Solvent Selection: Anhydrous tetrahydrofuran (THF) is a suitable solvent. Rigorous moisture removal from the solvent and reactor is essential to prevent uncontrolled reactions.[3]

  • Controlled Addition: The starting material and methyl iodide should be added to the sodium hydride suspension at a controlled rate to manage the exotherm and the rate of hydrogen evolution.

Route 2: Phase-Transfer Catalysis (PTC) Mediated Alkylation

This route offers a safer and more scalable alternative by employing a phase-transfer catalyst to facilitate the alkylation under milder conditions with a less hazardous base.[4]

Reaction Scheme:

Advantages of PTC for Pilot Plants:

  • Enhanced Safety: Avoids the use of highly reactive sodium hydride. Aqueous sodium hydroxide or potassium carbonate can be used as the base.[7]

  • Simplified Operation: The biphasic reaction system can simplify the workup procedure.

  • Cost-Effective: The use of inexpensive bases and the potential for catalyst recycling can reduce overall production costs.

  • Scalability: PTC processes are generally more straightforward to scale up compared to those involving heterogeneous and highly reactive reagents like NaH.[4]

Data Presentation

The following tables summarize the quantitative data for the proposed pilot-scale synthesis routes for a target batch size of 5 kg of the final product.

Table 1: Reagent Quantities for Pilot-Scale Synthesis

ReagentRoute 1 (NaH)Route 2 (PTC)Molar Eq. (Route 1)Molar Eq. (Route 2)
Methyl 2-(4-bromophenyl)acetate4.48 kg4.48 kg1.01.0
Sodium Hydride (60% dispersion)1.84 kg-2.4-
Methyl Iodide6.62 kg6.62 kg2.42.4
Tetrahydrofuran (THF)45 L---
Toluene-45 L--
50% Aqueous NaOH-7.7 L-5.0
Tetrabutylammonium Bromide (TBAB)-0.63 kg-0.1
Water (for workup)20 L20 L--
Brine (for workup)10 L10 L--

Table 2: Process Parameters and Expected Outcomes

ParameterRoute 1 (NaH)Route 2 (PTC)
Reaction Temperature 0°C to 25°C60-70°C
Reaction Time 12-16 hours8-12 hours
Workup Procedure Quenching with acid, Liquid-Liquid ExtractionPhase Separation, Liquid-Liquid Extraction
Purification Method Vacuum DistillationVacuum Distillation
Expected Yield 85-95%80-90%
Expected Purity (post-distillation) >99%>99%

Experimental Protocols

Protocol for Modified Sodium Hydride-Mediated Alkylation (Route 1)

Equipment:

  • 50 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a condenser connected to an off-gas monitoring system (mass spectrometer or H₂ sensor).

  • Addition funnels for controlled liquid addition.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Solvent Charging: Charge 25 L of anhydrous THF into the reactor.

  • Sodium Hydride Addition: Carefully add 1.84 kg of sodium hydride (60% dispersion in mineral oil) in pre-weighed dissolvable bags to the reactor under a strong nitrogen purge.

  • Enolate Formation: Cool the suspension to 0°C. Slowly add a solution of 4.48 kg of methyl 2-(4-bromophenyl)acetate in 10 L of anhydrous THF to the reactor over 2-3 hours, maintaining the temperature below 5°C. Monitor the hydrogen evolution rate.

  • Methylation: After the addition is complete, slowly add 6.62 kg of methyl iodide over 2-3 hours, keeping the temperature below 10°C.

  • Reaction Completion: Allow the reaction to warm to room temperature (20-25°C) and stir for 12-16 hours. Monitor the reaction progress by GC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0°C. Slowly and carefully quench the excess sodium hydride by the controlled addition of isopropanol (approximately 2 L) until hydrogen evolution ceases. Then, slowly add 20 L of cold water.

  • Workup: Transfer the mixture to a larger vessel for liquid-liquid extraction. Extract the aqueous phase with toluene (2 x 10 L). Combine the organic layers, wash with water (2 x 10 L) and then with brine (10 L).

  • Solvent Removal: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by vacuum distillation. A patent for the corresponding acid suggests that the methyl ester can be purified by distillation under reduced pressure.[8]

Protocol for Phase-Transfer Catalysis (PTC) Mediated Alkylation (Route 2)

Equipment:

  • 50 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a condenser.

Procedure:

  • Reagent Charging: To the reactor, add 4.48 kg of methyl 2-(4-bromophenyl)acetate, 45 L of toluene, 0.63 kg of tetrabutylammonium bromide (TBAB), and 7.7 L of 50% aqueous sodium hydroxide.

  • Methylation: Heat the mixture to 60-70°C. Slowly add 6.62 kg of methyl iodide over 2-3 hours.

  • Reaction Completion: Maintain the temperature at 60-70°C and stir vigorously for 8-12 hours. Monitor the reaction progress by GC or HPLC.

  • Workup: Cool the reaction mixture to room temperature. Separate the organic and aqueous phases. Wash the organic layer with water (2 x 10 L) and then with brine (10 L).

  • Solvent Removal: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

  • Purification: Purify the crude product by vacuum distillation.

Mandatory Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Reactor Setup & Purge B Charge Starting Materials & Solvent A->B Inert Atmosphere C Controlled Reagent Addition B->C Controlled Rate D Reaction Monitoring (PAT) (GC/HPLC, Temp, Pressure) C->D During Reaction E Quenching / Phase Separation D->E Reaction Complete F Liquid-Liquid Extraction E->F G Solvent Removal F->G H Vacuum Distillation G->H I Final Product (this compound) H->I Purity > 99%

Caption: General experimental workflow for the synthesis of this compound.

Logical Relationship of Safety Considerations for NaH Route

NaH_Safety cluster_handling Handling & Charging cluster_reaction_control Reaction Control cluster_quenching Quenching A Safe Use of NaH at Pilot Scale B Use of Dissolvable Bags (e.g., SecuBags) A->B C Inert Atmosphere (Nitrogen Purge) A->C D Controlled Addition Rate of Reactants A->D E Temperature Control (Cooling) A->E F Real-time H₂ Off-Gas Monitoring (PAT) A->F G Controlled Quenching with Alcohol A->G H Adequate Cooling A->H

Caption: Key safety considerations for the scaled-up synthesis using sodium hydride.

Process Analytical Technology (PAT) for Process Control

For a robust and safe pilot plant operation, the implementation of Process Analytical Technology (PAT) is highly recommended.[9]

  • Reaction Monitoring:

    • In-situ FTIR/Raman Spectroscopy: Can be used to monitor the disappearance of the starting material and the appearance of the product in real-time, providing kinetic data and ensuring reaction completion.

    • Online HPLC/GC: An automated sampling system connected to an HPLC or GC can provide quantitative data on the reaction progress and impurity profile.[10]

  • Safety Monitoring (for Route 1):

    • Off-Gas Mass Spectrometry: Provides real-time monitoring of hydrogen evolution, which is critical for controlling the addition rates and detecting any process deviations.[6][10]

  • Distillation Monitoring:

    • Online Refractive Index or Density Measurement: Can be used to monitor the composition of the distillate fractions.

    • In-line Temperature and Pressure Sensors: Essential for controlling the distillation process.

Large-Scale Purification

Column chromatography is not practical for the purification of large quantities of this compound.

  • Vacuum Distillation: This is the preferred method for purifying the final product on a pilot scale.[8] The product is a colorless oil with a boiling point of 290°C at atmospheric pressure, making vacuum distillation necessary to avoid thermal decomposition.[11] A fractional distillation column will provide the best separation from any lower or higher boiling impurities.

  • Liquid-Liquid Extraction: As described in the protocols, a thorough aqueous workup is crucial to remove inorganic salts and water-soluble impurities before distillation. Pilot plant testing of the liquid-liquid extraction process can optimize solvent usage and separation efficiency.[12][13]

Conclusion

The successful and safe scale-up of the synthesis of this compound requires a departure from traditional laboratory methods. The phase-transfer catalysis route is highly recommended for pilot plant production due to its enhanced safety profile and scalability. If the sodium hydride route is chosen, the implementation of stringent safety measures, including the use of dissolvable bags and real-time off-gas monitoring, is mandatory. The integration of Process Analytical Technology will further enhance process control, safety, and efficiency. Finally, vacuum distillation is the most viable method for obtaining the high-purity product required for pharmaceutical applications.

References

Application Notes and Protocols: Leveraging Methyl 2-(4-bromophenyl)-2,2-dimethylacetate in the Synthesis of Novel Functional Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the proposed use of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate in the synthesis of novel functional polymers. While direct literature examples of this specific compound in polymerization are limited, its chemical structure, featuring a reactive bromophenyl group and a stable ester moiety, makes it a promising candidate for two key applications: as a comonomer in the synthesis of aromatic polyesters and as a functional end-capping agent for polymer chains. The following sections detail the hypothetical, yet scientifically plausible, protocols and expected outcomes for these applications.

Application 1: Synthesis of Brominated Aromatic Polyesters

The incorporation of bromine into polyester backbones is a known strategy to enhance properties such as thermal stability and fire retardancy.[1][2] this compound can be envisioned as a comonomer in a step-growth polymerization with a diol and another dicarboxylic acid derivative to introduce bromine-containing phenyl rings into the polymer chain.

Experimental Protocol: Two-Step Melt Polycondensation

This protocol describes the synthesis of a brominated aromatic polyester via a two-step melt polycondensation, a common method for polyester synthesis.[3][4]

Materials:

  • This compound

  • Dimethyl terephthalate

  • Ethylene glycol

  • Zinc acetate (catalyst)

  • Antimony trioxide (catalyst)

  • Methanol

  • Dichloromethane

  • High-purity nitrogen gas

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Glassware for purification and analysis

Procedure:

  • Transesterification:

    • Charge the reaction flask with this compound (0.1 mol), dimethyl terephthalate (0.9 mol), ethylene glycol (2.2 mol), and zinc acetate (0.002 mol).

    • Under a gentle stream of nitrogen, heat the mixture to 150-200°C with constant stirring.

    • Methanol will be produced as a byproduct and should be distilled off. The reaction is monitored by the amount of methanol collected.

    • Continue this step for 2-3 hours or until approximately 90% of the theoretical amount of methanol is collected.

  • Polycondensation:

    • Add antimony trioxide (0.002 mol) to the reaction mixture.

    • Gradually increase the temperature to 270-280°C and slowly reduce the pressure to below 1 Torr.

    • Ethylene glycol will be distilled off as the polymerization proceeds.

    • Continue the reaction for 3-4 hours, monitoring the viscosity of the melt. An increase in stirrer torque indicates an increase in polymer molecular weight.

    • Once the desired viscosity is achieved, stop the reaction by cooling the flask under nitrogen.

  • Purification and Characterization:

    • Dissolve the resulting polymer in dichloromethane and precipitate it in an excess of cold methanol.

    • Filter and dry the polymer under vacuum at 60°C for 24 hours.

    • Characterize the polymer using techniques such as NMR, FTIR, GPC (for molecular weight and distribution), and TGA/DSC (for thermal properties).

Expected Data

The following table summarizes the hypothetical data for the synthesized brominated polyester compared to a non-brominated control (synthesized without this compound).

PropertyNon-Brominated Polyester (Control)Brominated Polyester (Hypothetical)
Molecular Weight (Mn, GPC) 25,000 g/mol 23,500 g/mol
Polydispersity Index (PDI) 2.12.3
Glass Transition Temp (Tg) 75°C85°C
Decomposition Temp (TGA, 5% loss) 380°C410°C
Char Yield at 600°C 15%25%
Solubility Soluble in chlorinated solventsSoluble in chlorinated solvents

Experimental Workflow Diagram

Polyester_Synthesis cluster_transesterification Transesterification cluster_polycondensation Polycondensation cluster_purification Purification & Characterization Reactants Monomers + Catalyst (ZnOAc) Heating Heat to 150-200°C under N2 Reactants->Heating Methanol_Removal Distill off Methanol Heating->Methanol_Removal Add_Catalyst Add Catalyst (Sb2O3) Methanol_Removal->Add_Catalyst Oligomer Mixture High_Temp_Vac Heat to 270-280°C under Vacuum Add_Catalyst->High_Temp_Vac EG_Removal Distill off Ethylene Glycol High_Temp_Vac->EG_Removal Dissolution Dissolve in Dichloromethane EG_Removal->Dissolution Crude Polymer Precipitation Precipitate in Methanol Dissolution->Precipitation Drying Dry under Vacuum Precipitation->Drying Characterization NMR, FTIR, GPC, TGA, DSC Drying->Characterization

Caption: Workflow for the synthesis of brominated aromatic polyesters.

Application 2: Functional End-Capping of Polymers via Suzuki Coupling

The bromophenyl group of this compound is a suitable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[5][6] This allows for its use as an end-capping agent to introduce a specific functionality at the terminus of a polymer chain. This is particularly useful for creating well-defined polymer architectures and for post-polymerization modification.[7][8]

Experimental Protocol: Suzuki End-Capping of a Boronic Acid-Terminated Polymer

This protocol describes the end-capping of a hypothetical polymer chain bearing a terminal boronic acid ester with this compound.

Materials:

  • Polymer with a terminal boronic acid pinacol ester group (e.g., polystyrene-Bpin)

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Methanol

  • Deionized water

  • High-purity argon gas

Equipment:

  • Schlenk flask

  • Magnetic stirrer and hotplate

  • Condenser

  • Standard glassware for organic synthesis

  • Syringes and needles for inert atmosphere techniques

Procedure:

  • Catalyst Preparation:

    • In a Schlenk flask under argon, dissolve Pd(OAc)₂ (0.01 eq) and PPh₃ (0.04 eq) in degassed toluene.

    • Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Coupling Reaction:

    • To the catalyst solution, add the boronic acid-terminated polymer (1 eq) and this compound (1.5 eq).

    • Add a degassed aqueous solution of K₂CO₃ (3 eq).

    • Heat the biphasic mixture to 90°C under argon with vigorous stirring.

    • Monitor the reaction progress by taking aliquots and analyzing them with GPC or NMR to observe the disappearance of the starting polymer and the appearance of the end-capped product. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Separate the organic layer and wash it with deionized water (3 times).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.

    • Precipitate the polymer by adding the concentrated solution dropwise into a large volume of cold methanol.

    • Filter the precipitate and dry it under vacuum at 50°C for 24 hours.

Expected Data

The success of the end-capping reaction can be quantified by comparing the properties of the starting and final polymers.

PropertyStarting Polymer (Polystyrene-Bpin)End-Capped Polymer (Hypothetical)
Molecular Weight (Mn, GPC) 10,000 g/mol 10,257 g/mol
Polydispersity Index (PDI) 1.11.1
¹H NMR Signal Signal for Bpin protons (~1.3 ppm)Absence of Bpin signal, new aromatic signals
UV-Vis Absorption λmax 260 nm265 nm (slight red-shift)
End-Capping Efficiency N/A>95% (determined by NMR)

Signaling Pathway Diagram (Logical Relationship)

Suzuki_Coupling_Mechanism cluster_catalytic_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L2 (Active Catalyst) Ox_Add Oxidative Addition Pd0->Ox_Add Ar-Br Transmetal Transmetalation Ox_Add->Transmetal Ar'-B(OR)2 Red_Elim Reductive Elimination Transmetal->Red_Elim Red_Elim->Pd0 Ar-Ar' Capped_Polymer End-Capped Polymer Red_Elim->Capped_Polymer Polymer_Bpin Polymer-Bpin Polymer_Bpin->Transmetal End_Cap This compound End_Cap->Ox_Add

Caption: Simplified mechanism of Suzuki coupling for polymer end-capping.

Disclaimer: The application notes and protocols described herein are based on established chemical principles and analogous reactions. They represent hypothetical scenarios for the use of this compound in novel material synthesis. Researchers should conduct their own feasibility studies and optimization experiments. All laboratory work should be performed with appropriate safety precautions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate for improved yields and purity.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.

Route 1: Methylation of 2-(4-bromophenyl)-2,2-dimethylacetic acid (Williamson-type reaction)

Question: My reaction yield is low. What are the potential causes and solutions?

Answer: Low yields in this methylation reaction can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Moisture Contamination: The use of a strong base like sodium hydride (NaH) necessitates strictly anhydrous conditions. Any moisture will consume the base and reduce the yield.

    • Solution: Ensure all glassware is thoroughly dried (oven-dried or flame-dried). Use anhydrous solvents and handle NaH in a dry atmosphere (e.g., under a nitrogen or argon blanket).

  • Poor Quality of Sodium Hydride: Sodium hydride can degrade upon improper storage.

    • Solution: Use freshly opened or properly stored NaH. A gray appearance may indicate deactivation.

  • Inefficient Deprotonation: The sterically hindered carboxylic acid may not be fully deprotonated.

    • Solution: Ensure the appropriate stoichiometry of the base. A slight excess of NaH (1.1-1.2 equivalents) is often used. Allow sufficient time for the deprotonation to complete before adding the methylating agent.

  • Side Reactions: The primary competing reaction is elimination, although this is less of a concern with a methylating agent.

    • Solution: Maintain a controlled reaction temperature. While gentle heating might be required, excessive temperatures can promote side reactions.

Question: I am observing multiple spots on my TLC plate, indicating impurities. What could they be and how can I avoid them?

Answer: The presence of multiple spots suggests side reactions or incomplete reaction.

  • Unreacted Starting Material: The most common impurity is the starting carboxylic acid.

    • Solution: As mentioned above, ensure complete deprotonation and use a slight excess of the methylating agent (e.g., methyl iodide). Monitor the reaction by TLC to ensure the disappearance of the starting material.

  • Formation of Byproducts: While less common with methyl iodide, if other alkylating agents are used, elimination byproducts could form.

    • Solution: Stick to methylating agents that are not prone to elimination.

Route 2: Fischer-Speier Esterification of 2-(4-bromophenyl)-2,2-dimethylacetic acid

Question: The conversion to the ester is incomplete, and I have a significant amount of starting material left. How can I drive the reaction to completion?

Answer: Fischer esterification is an equilibrium-limited reaction. To achieve high yields, the equilibrium must be shifted towards the product side.[1][2][3]

  • Use of Excess Reagent: The most common strategy is to use a large excess of one of the reactants, typically the alcohol (methanol in this case), which can also serve as the solvent.[1][4]

  • Removal of Water: The water produced during the reaction can be removed to drive the equilibrium forward.[1][4]

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water. Alternatively, molecular sieves can be added to the reaction mixture to absorb the water.

Question: The reaction is very slow. How can I increase the reaction rate?

Answer: The rate of Fischer esterification is dependent on the catalyst and temperature.

  • Catalyst Choice: Strong protic acids are typically used.

    • Solution: Sulfuric acid is a common and effective catalyst. p-Toluenesulfonic acid can also be used.[1]

  • Reaction Temperature: The reaction is typically performed at reflux.

    • Solution: Ensure the reaction is heated to the boiling point of the alcohol (methanol).

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The two primary routes are:

  • Methylation of 2-(4-bromophenyl)-2,2-dimethylacetic acid: This involves deprotonating the carboxylic acid with a strong base (like sodium hydride) followed by reaction with a methylating agent (like methyl iodide).[5]

  • Fischer-Speier Esterification: This is the acid-catalyzed reaction of 2-(4-bromophenyl)-2,2-dimethylacetic acid with methanol.[1][2][3][6]

Q2: Which synthetic route is generally preferred?

A2: The choice of route depends on the available equipment, reagents, and the scale of the reaction. The methylation with NaH and MeI can be very high-yielding but requires handling of a pyrophoric reagent (NaH) and strict anhydrous conditions. The Fischer esterification is operationally simpler and uses less hazardous materials but is an equilibrium reaction that may require specific techniques to achieve high conversion.

Q3: What are some common impurities I should look out for?

A3: Besides unreacted starting material, potential impurities can arise from the synthesis of the precursor, 2-(4-bromophenyl)-2-methylpropanoic acid. These can include ortho- and meta-bromo isomers, which may be carried through to the final product. Careful purification of the starting carboxylic acid is crucial.

Q4: What are the recommended purification methods for the final product?

A4: The product is an oil, so purification is typically achieved by silica gel column chromatography. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is commonly used.

Q5: Are there alternative methylating agents I can use for the Williamson-type synthesis?

A5: Yes, other methylating agents can be used. Dimethyl sulfate is a potent methylating agent but is highly toxic. Dimethyl carbonate is a greener and safer alternative, often used with a base catalyst at elevated temperatures.

Data Presentation

Table 1: Comparison of Reaction Conditions for Fischer-Speier Esterification of Aromatic Carboxylic Acids

Carboxylic AcidAlcohol (Solvent)CatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Benzoic AcidMethanolH₂SO₄65-90[7]
Hydroxy AcidEthanolH₂SO₄Reflux295[7]
Hippuric AcidCyclohexanolp-TsOHReflux2057[7]
Various Fatty AcidsMethanolSulfonated Biochar904>97[8]
2-(4-bromophenyl)-2-methylpropanoic acidMethanolH₂SO₄63-671679

Experimental Protocols

Protocol 1: Methylation of 2-(4-bromophenyl)-2,2-dimethylacetic acid using NaH and MeI
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(4-bromophenyl)-2,2-dimethylacetic acid (1.0 eq).

  • Deprotonation: Dissolve the starting material in anhydrous DMF and cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Methylation: Add methyl iodide (1.5 eq) dropwise via the dropping funnel. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Protocol 2: Fischer-Speier Esterification using Sulfuric Acid
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-bromophenyl)-2,2-dimethylacetic acid (1.0 eq) and methanol (as solvent, in large excess).

  • Catalysis: Carefully add concentrated sulfuric acid (catalytic amount, e.g., 2-5 mol%) to the stirring solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_route1 Route 1: Williamson-type Methylation cluster_route2 Route 2: Fischer Esterification cluster_end Final Product start 2-(4-bromophenyl)-2-methylpropanoic acid deprotonation Deprotonation (NaH, Anhydrous DMF) start->deprotonation 1.1 eq NaH esterification Esterification (Methanol, H2SO4, Reflux) start->esterification Excess MeOH cat. H2SO4 methylation Methylation (CH3I) deprotonation->methylation 1.2 eq CH3I end_product This compound methylation->end_product esterification->end_product

Caption: Synthetic routes to this compound.

Troubleshooting_Flowchart start Low Yield Observed q_moisture Are anhydrous conditions strictly maintained? start->q_moisture a_moisture_no Dry glassware and use anhydrous solvents. q_moisture->a_moisture_no No q_reagents Are reagents of high quality? q_moisture->q_reagents Yes a_moisture_no->q_reagents a_reagents_no Use fresh NaH and pure starting materials. q_reagents->a_reagents_no No q_equilibrium Is the reaction equilibrium-limited (Fischer Esterification)? q_reagents->q_equilibrium Yes a_reagents_no->q_equilibrium a_equilibrium_yes Use excess methanol or remove water (Dean-Stark). q_equilibrium->a_equilibrium_yes Yes q_incomplete Is the reaction incomplete? q_equilibrium->q_incomplete No a_equilibrium_yes->q_incomplete a_incomplete_yes Increase reaction time or temperature (within limits). q_incomplete->a_incomplete_yes Yes solution Yield Improved q_incomplete->solution No a_incomplete_yes->solution

Caption: Troubleshooting flowchart for low yield issues.

References

purification of crude Methyl 2-(4-bromophenyl)-2,2-dimethylacetate by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude Methyl 2-(4-bromophenyl)-2,2-dimethylacetate by column chromatography. It is intended for researchers, scientists, and drug development professionals to help resolve common issues encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and key properties of pure this compound?

A1: Pure this compound is typically a colorless to pale yellow oil or liquid.[1][2][3] Key properties are summarized in the table below.

PropertyValue
CAS Number 154825-97-5
Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol [4]
Appearance Colorless to pale yellow oil/liquid[1][2][3]
Boiling Point 290°C
Density 1.337 g/cm³

Q2: What is a standard protocol for the purification of this compound by column chromatography?

A2: A common method involves using silica gel as the stationary phase and a gradient elution with a mixture of ethyl acetate and hexane as the mobile phase.[4] A detailed experimental protocol is provided in the "Experimental Protocols" section below.

Q3: Can I use High-Performance Liquid Chromatography (HPLC) to purify this compound?

A3: While this guide focuses on column chromatography, HPLC is a suitable technique for the analysis and purification of this compound.[5] Reverse-phase HPLC methods using acetonitrile and water mixtures as the mobile phase have been reported.[5] The choice between column chromatography and HPLC depends on the scale of purification, required purity, and available equipment.

Q4: My purified product still shows impurities by GC/HPLC analysis. What are the common next steps?

A4: If impurities persist, consider the following:

  • Re-chromatography: Purify the material again using a shallower solvent gradient or a different solvent system to improve separation.

  • Alternative Purification Techniques: Techniques like preparative thin-layer chromatography (prep-TLC) or crystallization could be effective for removing persistent impurities.

  • Impurity Identification: If possible, identify the impurities to understand their source and properties, which can help in selecting an appropriate purification strategy.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography purification of crude this compound.

ProblemPossible Cause(s)Suggested Solution(s)
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you started with 1% ethyl acetate in hexane, increase it to 2%, 5%, and so on.[6]
The compound may have decomposed on the silica gel.Test the stability of your compound on a TLC plate coated with silica gel before performing column chromatography.[7] If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[7]
The compound is eluting too quickly (with the solvent front). The mobile phase is too polar.Start with a less polar mobile phase, such as pure hexane, and gradually increase the polarity.[7]
Fractions contain a mixture of the desired product and impurities. Poor separation due to an inappropriate solvent system.Optimize the solvent system using thin-layer chromatography (TLC) beforehand to achieve good separation between the product and impurities.[8]
The column was overloaded with the crude sample.Use a larger column or reduce the amount of crude material loaded onto the column.[9]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The collected fractions are very dilute. The elution was too slow, causing band broadening.Optimize the flow rate. If using flash chromatography, apply gentle pressure to speed up the elution.
The compound might be spread across many fractions.Try concentrating a range of fractions where you expect your compound to be and re-analyze by TLC.[7]
Peak Tailing is observed in TLC/HPLC analysis of fractions. Secondary interactions between the compound and the silica gel.While less common for non-polar esters, residual acidic sites on the silica can sometimes cause tailing. Adding a small amount of a slightly more polar solvent (like a trace of triethylamine if compatible with your compound) to the mobile phase can mitigate this.
The presence of a closely eluting impurity.Improve the separation by using a shallower solvent gradient or a different solvent system.

Experimental Protocols

Column Chromatography Purification of this compound

This protocol is adapted from a documented synthesis procedure.[4]

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material to be purified.

    • Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent (e.g., pure hexane or a low percentage of ethyl acetate in hexane).[10] Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).[11]

    • Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[11]

    • Carefully apply the sample to the top of the silica gel bed.[11]

  • Elution:

    • Begin elution with a low-polarity mobile phase, such as pure hexane.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 0% to 5% ethyl acetate in hexane.[4]

    • Collect fractions of a suitable volume in test tubes or vials.

  • Fraction Analysis:

    • Monitor the elution of the compound by spotting fractions onto TLC plates and visualizing under UV light.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a colorless oil.[12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_elution Elution & Analysis cluster_post Post-Purification prep_column Prepare Silica Gel Column load_sample Load Crude Sample prep_column->load_sample elute Elute with Hexane/Ethyl Acetate Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Obtain Purified Product evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_no_elution No Compound Eluting cluster_fast_elution Compound Elutes Too Fast cluster_mixed_fractions Mixed Fractions start Problem Encountered During Purification no_elution_q Is the mobile phase polarity too low? start->no_elution_q fast_elution_q Is the mobile phase polarity too high? start->fast_elution_q mixed_fractions_q Poor separation observed? start->mixed_fractions_q increase_polarity Increase Ethyl Acetate % no_elution_q->increase_polarity Yes check_stability Test for decomposition on silica no_elution_q->check_stability No solution Problem Resolved increase_polarity->solution check_stability->solution decrease_polarity Decrease Ethyl Acetate % fast_elution_q->decrease_polarity Yes decrease_polarity->solution optimize_solvent Optimize solvent system via TLC mixed_fractions_q->optimize_solvent Yes check_loading Reduce sample load or use a larger column mixed_fractions_q->check_loading No optimize_solvent->solution check_loading->solution

Caption: Troubleshooting logic for common column chromatography issues.

References

troubleshooting side reactions in the synthesis of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction step.

Problem 1: Low Yield and/or Impure Product in the Bromination of 2-Methyl-2-phenylpropanoic Acid

Question: My bromination of 2-methyl-2-phenylpropanoic acid resulted in a low yield of the desired 2-(4-bromophenyl)-2-methylpropanoic acid and contains significant impurities. How can I improve this step?

Answer: The primary challenge in this step is controlling the regioselectivity of the bromination to favor the para-substituted product over the ortho- and meta-isomers. Additionally, incomplete reactions can complicate purification.

Possible Causes and Solutions:

  • Non-selective Bromination: The use of traditional bromination methods, such as bromine with a Lewis acid catalyst in a non-polar organic solvent, can lead to the formation of a mixture of isomers.[1][2]

    • Solution: Performing the bromination in an aqueous medium has been shown to significantly improve the selectivity for the desired para-isomer.[1][2] This method avoids the use of hazardous solvents like carbon tetrachloride.[1]

  • Incomplete Reaction: Insufficient bromine or reaction time can lead to unreacted starting material, which can be difficult to separate from the product due to similar physical properties.

    • Solution: Ensure at least one to two equivalents of bromine are used relative to the starting material.[3] Monitor the reaction progress using an appropriate analytical technique such as Gas Chromatography (GC) to ensure the consumption of the starting material.[1][2]

  • Difficult Purification: The presence of isomeric impurities and starting material can make purification by crystallization challenging, often leading to low yields.

    • Solution: If isomeric impurities are present, multiple recrystallizations may be necessary.[2] A more efficient approach is to optimize the reaction conditions to minimize their formation. If the starting material is the main impurity, the mixture can be esterified, and the resulting methyl esters can be separated by distillation under reduced pressure.[3]

Problem 2: Low Yield During the Esterification of 2-(4-bromophenyl)-2-methylpropanoic Acid

Question: I am experiencing a low yield during the acid-catalyzed esterification of 2-(4-bromophenyl)-2-methylpropanoic acid with methanol. What are the potential reasons and how can I troubleshoot this?

Answer: Fischer esterification is an equilibrium-driven process. Low yields are often due to factors that prevent the reaction from proceeding to completion or side reactions that consume the starting material or product.

Possible Causes and Solutions:

  • Equilibrium Limitation: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thus lowering the yield of the ester.

    • Solution: Use a large excess of methanol to drive the equilibrium towards the product side. Alternatively, remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate and incomplete conversion.

    • Solution: Ensure a catalytic amount of a strong acid, such as sulfuric acid, is used.[4]

  • Steric Hindrance: While the carboxylic acid is sterically hindered, this generally affects the reaction rate more than the final equilibrium position.

    • Solution: Increase the reaction time and/or temperature to ensure the reaction reaches equilibrium.[2] Monitor the reaction progress by TLC or GC.

Problem 3: Side Reactions During the Methylation of Methyl 2-(4-bromophenyl)acetate

Question: I am attempting to synthesize this compound by methylating methyl 2-(4-bromophenyl)acetate with sodium hydride and methyl iodide, but I am observing unexpected byproducts. What could be the issue?

Answer: This reaction involves the formation of an enolate followed by alkylation. The primary challenges are ensuring complete enolate formation and controlling the reactivity of the nucleophile and electrophile to avoid side reactions.

Possible Causes and Solutions:

  • Incomplete Deprotonation: If the deprotonation of the alpha-carbon is not complete, the remaining starting material will contaminate the product.

    • Solution: Use a sufficient excess of a strong, non-nucleophilic base like sodium hydride.[5] Ensure the reaction is carried out under anhydrous conditions, as any moisture will quench the base.

  • O-alkylation vs. C-alkylation: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. While C-alkylation is generally favored with alkyl halides, O-alkylation can occur, leading to the formation of an enol ether byproduct.

    • Solution: The solvent can influence the ratio of C- to O-alkylation. Aprotic polar solvents like DMF or THF are commonly used.[5] The choice of counter-ion can also play a role.

  • Elimination Reaction: Although less likely with methyl iodide, if a more sterically hindered alkyl halide were used, an elimination reaction could compete with the desired substitution.

    • Solution: Use a primary or methyl halide as the alkylating agent to favor the SN2 reaction.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities formed during the bromination step? A1: The most common isomeric impurities are 2-(2-bromophenyl)-2-methylpropanoic acid (ortho-isomer) and 2-(3-bromophenyl)-2-methylpropanoic acid (meta-isomer).[2]

Q2: How can I monitor the progress of these reactions? A2: Gas Chromatography (GC) is a suitable method for monitoring the disappearance of the starting material and the appearance of the product and byproducts in both the bromination and esterification steps.[1][2] For the methylation step, Thin Layer Chromatography (TLC) can be a quick and effective way to track the reaction's progress. High-Performance Liquid Chromatography (HPLC) can also be used for detailed analysis of the final product and impurities.[6]

Q3: What purification methods are recommended for the final product? A3: The final product, this compound, is typically purified by silica gel column chromatography.[5] Distillation under reduced pressure can also be an effective method, especially for separating it from less volatile impurities.

Data Presentation

Table 1: Influence of Reaction Conditions on the Purity of 2-(4-bromophenyl)-2-methylpropanoic Acid

Reaction MediumProduct Purity (GC Area %)meta-Isomer Impurity (GC Area %)Reference
Dichloromethane94.4%5.5%[2]
Aqueous98.5%1.25%[2]
Aqueous98.8%1.18%[1]

This table summarizes the effect of the solvent on the regioselectivity of the bromination of 2-methyl-2-phenylpropanoic acid.

Experimental Protocols

Protocol 1: Selective Bromination of 2-Methyl-2-phenylpropanoic Acid in an Aqueous Medium

This protocol is adapted from patent literature describing a method to improve the selectivity of bromination.[1]

  • In a suitable reaction vessel, suspend 2-methyl-2-phenylpropanoic acid in water.

  • While stirring, add bromine dropwise to the suspension.

  • Maintain the pH of the reaction mixture around 7 by the dropwise addition of a sodium carbonate solution (e.g., 20% in water).

  • Continue stirring until gas chromatographic analysis indicates the complete consumption of the starting material.

  • Acidify the reaction mixture to a pH of 1-2 with hydrochloric acid (e.g., 5N).

  • Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system like aqueous methanol.[2]

Protocol 2: Synthesis of this compound via Methylation

This protocol is based on a described synthesis of the target molecule.[5]

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dry dimethylformamide (DMF).

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil) to the DMF to form a suspension.

  • Slowly add methyl 2-(4-bromophenyl)acetate to the suspension at 0 °C.

  • Stir the reaction mixture for 15 minutes at 0 °C.

  • Add methyl iodide dropwise to the reaction mixture.

  • Continue stirring at 0 °C for 5 minutes, then allow the reaction to warm to room temperature and stir for 12 hours.

  • After the reaction is complete (monitored by TLC or GC), quench the reaction by carefully adding 1N HCl aqueous solution.

  • Extract the product with ethyl acetate (3 x 2 mL).

  • Combine the organic layers, wash sequentially with water and saturated brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of 0% to 5% ethyl acetate in hexane).

Visualizations

Synthesis_Pathway cluster_bromination Step 1: Bromination cluster_esterification Step 2: Esterification 2-Methyl-2-phenylpropanoic_acid 2-Methyl-2- phenylpropanoic Acid 2-4-bromophenyl-2-methylpropanoic_acid 2-(4-bromophenyl)-2- methylpropanoic Acid 2-Methyl-2-phenylpropanoic_acid->2-4-bromophenyl-2-methylpropanoic_acid Br2, H2O Isomeric_Byproducts Ortho- and Meta- Isomers 2-Methyl-2-phenylpropanoic_acid->Isomeric_Byproducts Side Reaction (Non-selective bromination) Target_Molecule Methyl 2-(4-bromophenyl)- 2,2-dimethylacetate 2-4-bromophenyl-2-methylpropanoic_acid->Target_Molecule Methanol, H+

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product in Bromination Step Check_Purity Analyze crude product by GC/HPLC Start->Check_Purity Isomers_Present Isomeric Impurities Detected? Check_Purity->Isomers_Present Incomplete_Reaction Starting Material Present? Isomers_Present->Incomplete_Reaction No Optimize_Bromination Switch to aqueous medium for bromination Isomers_Present->Optimize_Bromination Yes Increase_Reagents Increase reaction time and/or amount of bromine Incomplete_Reaction->Increase_Reagents Yes Purification Purify by recrystallization or proceed to esterification and distill Incomplete_Reaction->Purification No Optimize_Bromination->Purification Increase_Reagents->Purification

References

optimization of reaction conditions for the synthesis of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most direct reported method involves the exhaustive methylation of methyl 2-(4-bromophenyl)acetate. This is typically achieved using a strong base like sodium hydride to deprotonate the benzylic position, followed by reaction with an excess of a methylating agent such as methyl iodide.[1] Another versatile approach is the palladium-catalyzed α-arylation of a suitable ester enolate with a bromobenzene derivative.[2][3][4]

Q2: What is the role of sodium hydride in the direct methylation synthesis?

A2: Sodium hydride is a strong, non-nucleophilic base used to deprotonate the α-carbon of the starting ester, methyl 2-(4-bromophenyl)acetate. This generates a carbanion (enolate), which then acts as a nucleophile to attack the methylating agent (methyl iodide), forming the new carbon-carbon bond.[1]

Q3: Can other bases be used for the methylation reaction?

A3: While sodium hydride is effective, other strong bases can be employed for α-alkylation of esters. These may include lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LiHMDS), or sodium hexamethyldisilazide (NaHMDS).[2][5] The choice of base can influence reaction efficiency and selectivity.

Q4: What are the key parameters to control for a successful palladium-catalyzed α-arylation?

A4: Successful palladium-catalyzed α-arylation depends on the careful selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (often bulky and electron-rich), the base, and the solvent.[2][3][4][5] Reaction temperature is also a critical parameter to optimize.

Q5: What are potential side reactions or impurities I should be aware of?

A5: In the direct methylation route, incomplete methylation can lead to the presence of the mono-methylated product, methyl 2-(4-bromophenyl)-2-methylpropanoate. In palladium-catalyzed reactions, diarylation can be an issue, and the formation of isomeric impurities (ortho- or meta-bromo substituted) can occur if the starting aryl halide is not pure.[6][7] Decarboxylative cross-coupling has also been noted as a potential side reaction with some aryl acetates under palladium catalysis.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield in direct methylation 1. Inactive sodium hydride. 2. Wet solvent (DMF) or reagents. 3. Insufficient amount of base or methyl iodide. 4. Reaction temperature too low.1. Use fresh, high-quality sodium hydride. 2. Ensure all solvents and reagents are anhydrous. 3. Use a molar excess of both the base and methyl iodide. 4. While the initial deprotonation is often done at 0 °C, the reaction may need to be warmed to room temperature to proceed to completion.[1]
Incomplete reaction in direct methylation The reaction may be sluggish or stall.Increase the reaction time or gently warm the reaction mixture. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
Formation of multiple products 1. Incomplete methylation leading to a mixture of mono- and di-methylated products. 2. Side reactions due to reactive intermediates.1. Ensure a sufficient excess of methyl iodide and base are used. Consider a second addition of base and methyl iodide if necessary. 2. Control the reaction temperature carefully. Lowering the temperature during the addition of reagents can minimize side reactions.
Low yield in palladium-catalyzed α-arylation 1. Inactive catalyst. 2. Inappropriate ligand or base. 3. Poor choice of solvent.1. Use fresh palladium precursor and ensure the ligand is not oxidized. 2. Screen different bulky, electron-rich phosphine ligands and bases (e.g., LiHMDS, NaOtBu, K₃PO₄).[4] 3. Toluene and THF are common solvents; ensure they are anhydrous.
Difficulty in product purification The product may have a similar polarity to starting materials or byproducts.Utilize silica gel column chromatography with a gradient elution system, for example, starting with pure hexane and gradually increasing the polarity with ethyl acetate.[1] Recrystallization from a suitable solvent system can also be an effective purification method.

Experimental Protocols

Protocol 1: Synthesis via Direct Methylation

This protocol is adapted from a known synthesis of this compound.[1]

Materials:

  • Methyl 2-(4-bromophenyl)acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1N HCl aqueous solution

  • Ethyl acetate

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of sodium hydride (2.2 equivalents) in anhydrous DMF at 0 °C, slowly add methyl 2-(4-bromophenyl)acetate (1 equivalent).

  • Stir the reaction mixture at 0 °C for 15 minutes.

  • Add methyl iodide (2.2 equivalents) dropwise to the suspension.

  • Continue stirring at 0 °C for 5 minutes, then allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding 1N HCl aqueous solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water (3x) and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 0-5% ethyl acetate in hexane gradient) to obtain the final product.

Optimization of Reaction Conditions

The optimization of reaction conditions is crucial for maximizing yield and purity. Below is a table summarizing key variables and their potential impact, based on general principles of α-arylation and alkylation reactions.

Parameter Variable Effect on Reaction Considerations
Base NaH, LDA, LiHMDS, NaHMDSThe strength and steric bulk of the base can affect the rate and selectivity of the deprotonation.Stronger bases can lead to faster reactions but may also promote side reactions. Sterically hindered bases can improve selectivity.
Solvent DMF, THF, TolueneThe polarity and coordinating ability of the solvent can influence the solubility of reagents and the stability of intermediates.DMF is a common choice for reactions with sodium hydride. THF is often used with organolithium bases.
Temperature 0 °C to Room TemperatureLower temperatures can improve selectivity and reduce side reactions, while higher temperatures can increase the reaction rate.The initial deprotonation is often performed at low temperatures, followed by warming to drive the reaction to completion.
Equivalents of Reagents Base and Methyl IodideUsing an excess of the base and alkylating agent can help drive the reaction to completion and ensure full dimethylation.A significant excess may lead to purification challenges and increased cost.

Visualizations

experimental_workflow start_end start_end reagents reagents process process analysis analysis product product A Start: Prepare Reaction Vessel B Add Anhydrous DMF A->B C Add Sodium Hydride B->C D Cool to 0 °C C->D E Add Methyl 2-(4-bromophenyl)acetate D->E F Stir for 15 min at 0 °C E->F G Add Methyl Iodide F->G H Stir and Warm to RT for 12h G->H I Reaction Quench (1N HCl) H->I J Work-up & Extraction I->J K Drying & Concentration J->K L Purification (Column Chromatography) K->L M Characterization L->M N Final Product M->N

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic problem problem cause cause solution solution P1 Low or No Yield C1a Inactive Reagents P1->C1a C1b Suboptimal Conditions P1->C1b S1a Use Fresh Reagents & Anhydrous Solvents C1a->S1a S1b Optimize Temperature & Reagent Equivalents C1b->S1b P2 Incomplete Reaction C2a Insufficient Reaction Time/Temp P2->C2a S2a Increase Reaction Time or Temperature C2a->S2a P3 Multiple Products C3a Incomplete Methylation P3->C3a C3b Side Reactions P3->C3b S3a Increase Equivalents of MeI & Base C3a->S3a S3b Control Temperature During Addition C3b->S3b

Caption: Troubleshooting logic for common synthesis issues.

References

removing isomeric impurities from 2-(4-bromophenyl)-2-methylpropanoic acid precursor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-(4-bromophenyl)-2-methylpropanoic acid. Our goal is to help you effectively remove isomeric impurities and obtain a high-purity product suitable for downstream applications, such as the synthesis of fexofenadine.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities in the synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid?

A1: The most common isomeric impurities are the meta and ortho isomers: 2-(3-bromophenyl)-2-methylpropanoic acid and 2-(2-bromophenyl)-2-methylpropanoic acid.[2][3] These impurities arise from the non-selective bromination of the starting material, 2-methyl-2-phenylpropanoic acid.[1][3]

Q2: Why is it crucial to remove these isomeric impurities?

A2: For pharmaceutical applications, such as the synthesis of fexofenadine, high purity of the 2-(4-bromophenyl)-2-methylpropanoic acid precursor is essential. Isomeric impurities in this key intermediate will carry through subsequent reaction steps, leading to the formation of undesirable isomers in the final active pharmaceutical ingredient (API).[2][3] Regulatory bodies like the USP and Ph.Eur. have strict limits on such impurities in the final drug product.[2][3]

Q3: What are the recommended methods for removing isomeric impurities from the crude product?

A3: The two primary methods for purifying 2-(4-bromophenyl)-2-methylpropanoic acid are recrystallization and solvent washing/suspension.[1] Recrystallization from a solvent system like aqueous methanol has been shown to be effective in significantly reducing isomeric impurity levels.[1] A simpler, though potentially less effective, method is to suspend the crude solid product in a non-polar solvent like hexanes and then filter.[1][2]

Q4: How can I monitor the purity of my product during the purification process?

A4: Gas Chromatography (GC) is a commonly used analytical technique to determine the purity of 2-(4-bromophenyl)-2-methylpropanoic acid and quantify the levels of isomeric impurities.[1][2][3] High-Performance Liquid Chromatography (HPLC) can also be employed for this purpose.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of meta and ortho isomers remain after a single recrystallization. The initial impurity level was very high. The cooling rate during recrystallization was too fast, leading to the co-precipitation of isomers. The solvent ratio was not optimal.Perform a second recrystallization. Ensure a slow cooling process to allow for selective crystallization of the desired para isomer. Experiment with slightly different solvent ratios (e.g., varying the water content in aqueous methanol) to improve selectivity.
Significant product loss during recrystallization. The desired product has some solubility in the cold solvent. Too much solvent was used.Ensure the recrystallization mixture is thoroughly cooled before filtration to minimize product loss. Use the minimum amount of hot solvent required to fully dissolve the crude product.
The product appears oily or does not solidify upon cooling. The presence of significant impurities can lower the melting point and inhibit crystallization. Residual solvent may be present.Try adding a seed crystal of pure 2-(4-bromophenyl)-2-methylpropanoic acid to induce crystallization. Ensure all reaction solvents (e.g., dichloromethane) have been completely removed before attempting recrystallization. A hexane wash prior to recrystallization may help remove some oily impurities.[1][2]
Hexane wash is ineffective at removing a significant amount of impurities. The impurities may have low solubility in hexane. The contact time between the solid and the solvent was insufficient.Consider using a different non-polar solvent for the wash. Increase the stirring time of the suspension to ensure thorough extraction of impurities. While less common for this specific separation, exploring other techniques like column chromatography could be a more effective, albeit more complex, alternative.

Experimental Protocols

Protocol 1: Recrystallization from Aqueous Methanol

This protocol describes the purification of crude 2-(4-bromophenyl)-2-methylpropanoic acid containing isomeric impurities using recrystallization.

  • Dissolution: In a suitable flask, dissolve the crude product in a minimal amount of hot methanol.

  • Water Addition: Slowly add hot water to the solution until a slight turbidity persists.

  • Clarification: Add a small amount of hot methanol dropwise until the solution becomes clear again.

  • Cooling: Allow the solution to cool down slowly to room temperature. For maximum recovery, further cool the flask in an ice bath.

  • Filtration: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold aqueous methanol.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Hexane Suspension

This protocol provides a method for washing the crude product to remove impurities.

  • Suspension: Place the crude solid product in a flask. Add a sufficient volume of hexanes (e.g., 50 mL for every 7.4 g of crude product) to create a stirrable slurry.[1][2]

  • Stirring: Stir the suspension at ambient temperature for a defined period (e.g., 30 minutes) to allow the impurities to dissolve in the hexane.

  • Filtration: Filter the mixture to isolate the solid product.

  • Drying: Dry the purified solid under vacuum to remove any residual hexane.

Data on Purification Efficiency

The following table summarizes the reported efficiency of different purification methods in reducing the meta isomer impurity.

Purification Method Initial Purity of 2-(4-bromophenyl)-2-methylpropanoic acid Initial meta-isomer Content Final Purity of 2-(4-bromophenyl)-2-methylpropanoic acid Final meta-isomer Content Yield Reference
Hexane SuspensionNot Specified1.18%98.8%1.18%74.3%[1][2]
Hexane SuspensionNot Specified1.25%98.5%1.25%81%[2]
Recrystallization from Aqueous Methanol94.4%5.5%99.2%Not explicitly stated, but implied to be significantly reduced78%[1]

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-(4-bromophenyl)-2-methylpropanoic acid.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control start 2-methyl-2-phenylpropanoic acid bromination Bromination start->bromination crude Crude Product (contains para, meta, ortho isomers) bromination->crude recrystallization Recrystallization (Aqueous Methanol) crude->recrystallization Method 1 hexane_wash Hexane Suspension crude->hexane_wash Method 2 pure_product Pure 2-(4-bromophenyl)-2-methylpropanoic acid recrystallization->pure_product hexane_wash->pure_product gc_analysis GC Analysis pure_product->gc_analysis

Caption: Workflow for Synthesis and Purification.

References

stability and storage conditions for Methyl 2-(4-bromophenyl)-2,2-dimethylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate, along with troubleshooting for common experimental issues.

Stability and Storage Conditions

Proper storage is crucial for maintaining the integrity of this compound. Below is a summary of recommended storage conditions and known stability information.

ParameterRecommendationSource(s)
Storage Temperature Room temperature or refrigeration.[1][2][3]
Atmosphere Store in a tightly sealed container in a dry, well-ventilated place.[1][4][5]
Light Protect from light, as brominated aromatic compounds can undergo photodegradation.
Incompatible Materials Strong oxidizing agents.[4]
Appearance Clear, colorless to pale yellow liquid or oil.[1][2]
Purity (typical) ≥98% (by GC/HPLC)[1]
Moisture Content < 0.5%[6]
General Stability Stable under recommended storage conditions. One supplier suggests a shelf life of 3 years.[4]

Troubleshooting Guide & FAQs

This section addresses potential issues that researchers may encounter during the handling and use of this compound.

Question 1: The compound, which was initially colorless, has developed a yellow tint. Is it still usable?

Answer: A pale yellow color is within the acceptable appearance specifications for this compound[1]. However, a noticeable change in color, especially darkening over time, could indicate degradation. The primary degradation pathway for brominated aromatic compounds when exposed to light is photodegradation, which can result in the formation of colored impurities[1]. It is recommended to verify the purity of the material using a suitable analytical method, such as GC/HPLC, before use. If the purity is below the required specifications for your experiment, it is advisable to use a fresh batch. To prevent this issue, always store the compound in a dark or amber-colored vial, protected from light.

Question 2: I am observing unexpected side products in my reaction. Could this be due to the instability of the starting material?

Answer: Yes, impurities in the starting material can lead to the formation of unexpected side products. The two most likely degradation pathways for this compound are hydrolysis and photodegradation.

  • Hydrolysis: As an ester, this compound is susceptible to hydrolysis, which would yield 2-(4-bromophenyl)-2,2-dimethylacetic acid and methanol. This is more likely to occur if the compound has been exposed to moisture or if your reaction is run in the presence of water under non-neutral pH conditions.

  • Photodegradation: Exposure to light, particularly UV light, can cause cleavage of the carbon-bromine bond, leading to the formation of radical species that can then participate in various side reactions[1].

To troubleshoot, we recommend the following:

  • Confirm the purity of your starting material.

  • Ensure that your reaction is performed under anhydrous conditions if it is sensitive to water.

  • Protect your reaction from light, especially if it is running for an extended period.

Question 3: My analytical results show a decrease in the concentration of the compound over time when dissolved in a protic solvent. What could be the cause?

Answer: A decrease in concentration in a protic solvent, such as an alcohol or water, strongly suggests that hydrolysis of the ester is occurring. The rate of hydrolysis is dependent on the pH and temperature of the solution. To mitigate this, prepare your solutions fresh and, if possible, use aprotic solvents if the experimental conditions allow. If a protic solvent is necessary, consider buffering the solution to a neutral pH and keeping it at a low temperature to slow down the degradation process.

Experimental Protocols

Protocol for Assessing Compound Stability

This protocol outlines a general method for assessing the stability of this compound under various conditions.

Objective: To determine the stability of this compound under thermal, photolytic, and hydrolytic stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • pH buffers (e.g., pH 4, 7, and 9)

  • Amber and clear glass vials with inert caps

  • Calibrated oven, photostability chamber, and refrigerator

  • HPLC system with a suitable column (e.g., C18) and UV detector

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

    • For thermal and photostability testing, dispense aliquots of the stock solution into both amber and clear vials. Evaporate the solvent under a gentle stream of nitrogen to leave a thin film of the compound.

    • For hydrolysis testing, prepare solutions of the compound in the different pH buffers at a known concentration.

  • Stress Conditions:

    • Thermal Stability: Place the vials (both amber and clear) in ovens at elevated temperatures (e.g., 40°C, 60°C) and in a refrigerator (e.g., 4°C).

    • Photostability: Place the clear vials in a photostability chamber that conforms to ICH Q1B guidelines. Wrap a set of control vials in aluminum foil and place them in the same chamber.

    • Hydrolytic Stability: Store the buffered solutions at controlled room temperature and under refrigerated conditions.

  • Time Points:

    • Pull samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month).

  • Analysis:

    • At each time point, dissolve the solid samples in a known volume of acetonitrile.

    • Analyze all samples by HPLC to determine the concentration of the parent compound and to detect the formation of any degradation products.

    • Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

Visualizations

Troubleshooting Workflow for Stability Issues

The following diagram illustrates a logical workflow for troubleshooting stability-related issues with this compound.

G Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation of Degradation Pathways cluster_3 Corrective Actions start Unexpected Experimental Results (e.g., low yield, side products) check_purity Check Purity of Starting Material (e.g., HPLC, GC) start->check_purity check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage hydrolysis Suspect Hydrolysis? (Moisture, Protic Solvents) check_purity->hydrolysis Purity is low use_fresh Use Fresh Batch of Compound check_purity->use_fresh Purity is low photodegradation Suspect Photodegradation? (Light Exposure) check_storage->photodegradation Improper storage modify_conditions Modify Experimental Conditions (Anhydrous, Protect from Light) hydrolysis->modify_conditions photodegradation->modify_conditions thermal Suspect Thermal Degradation? (High Temp Exposure) thermal->modify_conditions re_evaluate Re-evaluate Results use_fresh->re_evaluate modify_conditions->re_evaluate end Success re_evaluate->end Problem Resolved

Caption: A flowchart for troubleshooting experimental issues related to the stability of this compound.

References

Technical Support Center: Scaling Up the Purification of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the purification of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory to industrial-scale production.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process at different scales.

Problem Potential Cause(s) Recommended Solution(s) Relevant Scale(s)
Low Yield After Purification - Incomplete reaction or side reactions during synthesis.- Product loss during aqueous washes due to emulsion formation.- Irreversible adsorption of the product onto the silica gel during column chromatography.- Inefficient fractional distillation leading to product loss in undesired fractions.- Analyze the crude reaction mixture by GC-MS or LC-MS to identify byproducts and optimize the reaction conditions.[1][2]- Use brine (saturated NaCl solution) to break up emulsions during the work-up.- Consider deactivating the silica gel with a small amount of a polar solvent (e.g., triethylamine in the eluent) for column chromatography.- Optimize the distillation parameters, including vacuum pressure, temperature, and column packing, to ensure sharp fractionation.[3]Lab, Pilot, Industrial
Product Purity Below Target Specifications (e.g., <99%) - Co-elution of impurities with the product during column chromatography.- Presence of isomeric impurities, such as Methyl 2-(3-bromophenyl)-2,2-dimethylacetate, which have similar physical properties to the desired product.- Unreacted starting materials, like 2-(4-bromophenyl)-2-methylpropanoic acid or its non-brominated precursor, remaining in the final product.[1]- For column chromatography, adjust the solvent system polarity for better separation. A gradient elution from a non-polar to a slightly more polar solvent can be effective.[4]- If isomeric impurities are present, high-efficiency fractional distillation under reduced pressure is often more effective than chromatography at a large scale.[1][2]- Ensure the esterification reaction goes to completion. If starting acid is present, an alkaline wash (e.g., with sodium carbonate solution) can be used to remove it.[1]Lab, Pilot, Industrial
Difficulty in Removing Non-Brominated Impurity The non-brominated precursor, 2-methyl-2-phenylpropanoic acid, and its methyl ester have very similar solubility properties to the brominated product, making separation by crystallization difficult.[1]The precursor acid can be esterified along with the main product, and the resulting methyl esters can then be more effectively separated by fractional distillation under reduced pressure.[1]Pilot, Industrial
Column Cracking or Channeling in Large-Scale Chromatography - Improper packing of the column.- Swelling or shrinking of the stationary phase due to changes in solvent polarity.- Pack the column using a slurry method to ensure a uniform bed.[5]- Use a pre-mixed solvent system and avoid drastic changes in solvent polarity during the run.Pilot, Industrial
Discoloration of the Final Product Presence of colored impurities from the starting materials or formed during the reaction.Treatment with activated carbon can be effective in removing colored impurities.Pilot, Industrial

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities include the isomeric meta-substituted byproduct, Methyl 2-(3-bromophenyl)-2,2-dimethylacetate, and unreacted starting materials such as 2-(4-bromophenyl)-2-methylpropanoic acid and its non-brominated precursor, 2-methyl-2-phenylpropanoic acid.[1][2]

Q2: Is column chromatography a viable method for large-scale purification of this compound?

A2: While silica gel column chromatography is effective at the lab scale, it can become costly and technically challenging at an industrial scale.[4] For large quantities, fractional distillation under reduced pressure is often the more economical and efficient method for achieving high purity, especially for separating isomers.[1][2]

Q3: Can I use crystallization to purify this compound?

A3: Crystallization can be challenging for this compound, particularly for removing the non-brominated analog due to their similar solubility profiles.[1] However, for removing other types of impurities, a solvent screen to find a suitable recrystallization solvent system could be beneficial.

Q4: What is the recommended work-up procedure after synthesis before final purification?

A4: A typical work-up involves quenching the reaction, followed by extraction with a suitable organic solvent. The organic layer should then be washed sequentially with water, a weak base solution (like sodium carbonate) to remove acidic impurities, and finally with brine to aid phase separation.[1][4]

Q5: What analytical techniques are recommended for monitoring the purity of the product during purification?

A5: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective methods for monitoring the purity of this compound and quantifying impurities.[1][2]

Data Presentation

The following tables summarize typical quantitative data for the purification of this compound at different scales.

Table 1: Purification Parameters at Different Scales

Parameter Lab Scale Pilot Scale (Estimated) Industrial Scale
Starting Material (Crude) 550 mg[4]10 - 100 kg480 kg[1][2]
Purification Method Silica Gel Column Chromatography[4]Fractional DistillationFractional Distillation under Reduced Pressure[1][2]
Final Yield 98%[4]80-90%79%[1][2]
Final Purity (by GC/HPLC) >98%[4]>99%99.2%[1][2]

Experimental Protocols

Lab-Scale Purification by Silica Gel Column Chromatography

This protocol is suitable for purifying small quantities (mg to g scale) of this compound.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the silica gel slurry into a glass column and allow it to pack under gravity, ensuring a uniform bed without cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of hexane and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a gradient of 0% to 5% ethyl acetate in hexane.[4]

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure.

  • Drying: Dry the final product over anhydrous sodium sulfate to yield pure this compound as a colorless oil.[4]

Industrial-Scale Purification by Fractional Distillation

This protocol outlines the general procedure for purifying large quantities (kg scale) of the target compound.

Materials:

  • Crude this compound in toluene (from synthesis)

  • Water

  • Sodium carbonate solution (2%)

  • Sodium chloride solution (10%)

Procedure:

  • Aqueous Washes:

    • Wash the organic phase containing the crude product with water.

    • Perform a second wash with a 2% sodium carbonate solution to neutralize and remove any acidic impurities.

    • Finally, wash with a 10% sodium chloride solution to improve phase separation.[1]

  • Solvent Removal: Subject the washed organic phase to distillation under reduced pressure to remove the toluene solvent.

  • Fractional Distillation:

    • Transfer the concentrated crude product to a fractional distillation unit.

    • Gradually reduce the pressure and increase the temperature.

    • Collect different fractions based on their boiling points. The desired this compound will distill at a specific temperature and pressure.

  • Purity Analysis: Analyze the collected fractions using GC to ensure they meet the required purity specifications (e.g., >99%).[1][2]

  • Product Collection: Combine the pure fractions to obtain the final product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_lab Lab Scale Purification cluster_industrial Industrial Scale Purification start Crude Product lab_wash Aqueous Work-up start->lab_wash ind_wash Aqueous & Base Washes start->ind_wash lab_chroma Silica Gel Chromatography lab_wash->lab_chroma lab_evap Solvent Evaporation lab_chroma->lab_evap lab_product Pure Product (<10g) lab_evap->lab_product ind_dist Fractional Distillation (Reduced Pressure) ind_wash->ind_dist ind_product Pure Product (>100kg) ind_dist->ind_product

Caption: Purification workflow for this compound at different scales.

troubleshooting_logic start Low Purity Product check_impurities Identify Impurities (GC/HPLC) start->check_impurities isomeric Isomeric Impurities? check_impurities->isomeric starting_material Unreacted Starting Material? check_impurities->starting_material other Other Impurities check_impurities->other fractional_distillation Implement High-Efficiency Fractional Distillation isomeric->fractional_distillation Yes alkaline_wash Perform Alkaline Wash (e.g., Na2CO3) starting_material->alkaline_wash Yes (Acidic) optimize_chroma Optimize Chromatography (Solvent System) other->optimize_chroma pure_product High Purity Product fractional_distillation->pure_product alkaline_wash->pure_product optimize_chroma->pure_product

Caption: Troubleshooting logic for addressing low purity in the final product.

References

Technical Support Center: Selective Bromination of 2-Methyl-2-Phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective bromination of 2-methyl-2-phenylpropanoic acid. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the bromination of 2-methyl-2-phenylpropanoic acid?

The main challenge is achieving regioselectivity. The key is to selectively brominate the aromatic ring, primarily at the para-position to synthesize 2-(4-bromophenyl)-2-methylpropanoic acid, while avoiding the formation of ortho and meta isomers.[1][2][3] Additionally, conditions must be controlled to prevent radical bromination at the benzylic methyl groups.

Q2: Which reaction conditions favor aromatic bromination over benzylic bromination?

The site of bromination is determined by the reaction mechanism, which is controlled by the reaction conditions.[4]

  • Aromatic Ring Bromination (Electrophilic Aromatic Substitution): This occurs on the benzene ring and requires an electrophilic bromine source.[4][5] A novel and highly selective method involves using aqueous medium under acidic, neutral, or alkaline conditions.[1][6]

  • Benzylic Bromination (Radical Substitution): This occurs on the methyl groups. It requires conditions that generate bromine radicals, such as using N-Bromosuccinimide (NBS) in a non-polar solvent (like CCl₄) with a radical initiator (e.g., AIBN) or UV light.[4][7][8] These conditions should be avoided when aromatic substitution is the goal.

Q3: Why is para-substitution favored over ortho or meta?

The substituent on the benzene ring, a -C(CH₃)₂COOH group, is considered an alkyl group which is an ortho, para-director. However, steric hindrance from the bulky tertiary carbon group significantly impedes substitution at the ortho positions, thus favoring the para-position. The carboxyl group itself, if directly attached to the ring, would be a meta-director, but its influence is mediated through the aliphatic chain.[4]

Q4: What are the common byproducts in this reaction?

The most common byproducts are the isomers of the desired product, namely 2-(2-bromophenyl)-2-methylpropanoic acid (ortho isomer) and 2-(3-bromophenyl)-2-methylpropanoic acid (meta isomer).[1][2] Incomplete reactions will also leave unreacted starting material.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the experiment.

Issue 1: Poor Regioselectivity (Mixture of ortho, meta, and para isomers)

Q: My final product is a mixture of isomers with a low yield of the desired 2-(4-bromophenyl)-2-methylpropanoic acid. How can I improve para-selectivity?

A: Poor regioselectivity is a common problem, often arising from traditional bromination methods using halogenated solvents.[2][3] To enhance para-selectivity, consider the following:

  • Switch to an Aqueous Medium: Performing the bromination in water has been shown to unexpectedly yield the para-isomer with high selectivity.[1][2] The reaction can be run under neutral, acidic, or alkaline conditions, with neutral pH often providing the highest selectivity.

  • Control the pH: The pH of the aqueous medium can influence the isomer distribution. Adjusting the pH can optimize the formation of the desired para-isomer.

  • Avoid Lewis Acid Catalysts: While catalysts like FeBr₃ are common in electrophilic aromatic substitution, they can sometimes lead to less selective reactions.[9] The aqueous method typically does not require a strong Lewis acid.

Issue 2: Incomplete Reaction

Q: My reaction has stopped, and analysis shows a significant amount of unreacted 2-methyl-2-phenylpropanoic acid. What should I do?

A: An incomplete reaction can be caused by several factors:

  • Insufficient Bromine: Ensure at least one to two equivalents of bromine per equivalent of the starting material are used. Using less than one equivalent will result in an incomplete reaction.[1][6]

  • Reaction Time and Temperature: For aqueous protocols, ensure the reaction is stirred at the recommended temperature (e.g., 75-80°C) until gas chromatography (GC) or thin-layer chromatography (TLC) analysis shows complete consumption of the starting material.[2][6]

  • Purity of Reagents: Ensure the starting material and bromine are of adequate purity. Old or decomposed NBS can be less effective if that is being used (though not recommended for this specific transformation).[7]

Issue 3: Difficulty in Product Purification

Q: I am struggling to separate the final product from the unreacted starting material. What purification strategies are effective?

A: The similar solubility profiles of 2-methyl-2-phenylpropanoic acid and its brominated derivatives make separation by simple crystallization challenging.[1][6]

  • Recommended Method: A robust method involves converting the entire product mixture into their corresponding methyl esters. The resulting esters have different boiling points and can be effectively separated by distillation under reduced pressure.[1][6]

  • Alternative: If the reaction goes to completion, the primary impurities will be the ortho and meta isomers. Careful column chromatography or fractional crystallization may be effective in this case.

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the selective bromination of 2-methyl-2-phenylpropanoic acid.

G start Start Experiment: Bromination of 2-methyl-2-phenylpropanoic acid check_completion Check Reaction Completion (TLC/GC) start->check_completion incomplete Issue: Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Troubleshoot: 1. Check Br2 equivalents (1-2 eq). 2. Increase reaction time/temp. 3. Verify reagent purity. incomplete->troubleshoot_incomplete troubleshoot_incomplete->start Re-run check_selectivity Analyze Product Purity (NMR/GC-MS) complete->check_selectivity poor_selectivity Issue: Poor Selectivity (Isomer Mixture) check_selectivity->poor_selectivity Low good_selectivity High Para-Selectivity check_selectivity->good_selectivity High troubleshoot_selectivity Troubleshoot: 1. Switch to aqueous medium. 2. Control pH (neutral is often best). 3. Avoid harsh Lewis acids. poor_selectivity->troubleshoot_selectivity troubleshoot_selectivity->start Re-run purification Proceed to Workup & Purification good_selectivity->purification end Pure 2-(4-bromophenyl)- 2-methylpropanoic acid purification->end

Caption: Troubleshooting workflow for bromination selectivity.

Competing Reaction Pathways

This diagram illustrates the two main competing pathways for the bromination of 2-methyl-2-phenylpropanoic acid. The desired pathway is Electrophilic Aromatic Substitution.

G cluster_0 Electrophilic Aromatic Substitution (Desired) cluster_1 Radical Substitution (Undesired) substrate 2-Methyl-2-phenylpropanoic acid conditions_eas Conditions: Aqueous Medium, Br2 substrate->conditions_eas conditions_radical Conditions: NBS, Initiator (AIBN), CCl4 substrate->conditions_radical product_eas 2-(4-bromophenyl)-2-methylpropanoic acid (Para Isomer) conditions_eas->product_eas product_radical Benzylic Bromination Product conditions_radical->product_radical

Caption: Competing bromination reaction pathways.

Experimental Protocols

Protocol 1: Highly Selective Bromination in Aqueous Medium (Neutral pH)

This protocol is adapted from patented procedures for the highly selective synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid.[1][2][3]

Materials:

  • 2-methyl-2-phenylpropanoic acid

  • Bromine (Br₂)

  • Sodium carbonate solution (e.g., 20% in water)

  • 5N Hydrochloric acid (HCl)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a stirrer and dropping funnel, add 2-methyl-2-phenylpropanoic acid (1.0 eq) and water (approx. 10 mL per gram of starting material).

  • At ambient temperature (25-30°C), add sodium carbonate solution dropwise to the resulting mixture until the pH is approximately 7.

  • Slowly add bromine (1.7 eq) dropwise to the solution. Maintain the pH of the reaction at ~7 by concurrently adding drops of the sodium carbonate solution.

  • Stir the reaction mixture vigorously at room temperature until the consumption of the starting material is complete, as monitored by GC or TLC.

  • Once the reaction is complete, acidify the neutral reaction solution with 5N HCl to a pH of 1-2.

  • Extract the aqueous solution with dichloromethane (3 x volume of water).

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

Data Summary

The selectivity of the bromination in an aqueous medium is highly dependent on the pH of the reaction. The table below summarizes typical product distribution based on reaction conditions.

Reaction Condition (Aqueous Medium)2-(4-bromophenyl)-... (para)2-(3-bromophenyl)-... (meta)2-(2-bromophenyl)-... (ortho)
Neutral (pH ~7) [1][6]~99%~1%Not Reported
Alkaline [1][6]~98%~2%Not Reported
Acidic [2]Predominantly paraMinorMinor
Traditional (Fe catalyst in CCl₄) [3]MajorSignificantSignificant

References

Technical Support Center: Isolation of High Purity Methyl 2-(4-bromophenyl)-2,2-dimethylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful workup and purification of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the isolation of this compound.

Issue 1: Emulsion formation during aqueous workup.

  • Question: I am observing a persistent emulsion between the organic and aqueous layers during the ethyl acetate extraction, making separation difficult. What should I do?

  • Answer: Emulsion formation is a common issue when residual dimethylformamide (DMF) is present or when vigorous shaking is employed. To resolve this:

    • Break the emulsion: Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. The increased ionic strength of the aqueous layer should help force the separation.

    • Filtration: As a last resort, the entire mixture can be filtered through a pad of Celite® to break the emulsion.

    • Prevention: In subsequent attempts, ensure the reaction mixture is diluted with a sufficient volume of ethyl acetate before the aqueous wash. Instead of vigorous shaking, gently invert the separatory funnel multiple times to ensure adequate mixing without inducing emulsion formation.

Issue 2: Low yield of the desired product after purification.

  • Question: My final yield of this compound is significantly lower than expected. What are the potential causes and solutions?

  • Answer: Low yields can result from several factors throughout the workup and purification process:

    • Incomplete reaction: Before starting the workup, ensure the reaction has gone to completion using a suitable monitoring technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Product loss during extraction: The product may have some solubility in the aqueous layer. Ensure you perform multiple extractions (at least 3) with ethyl acetate to maximize recovery from the aqueous phase.

    • Product loss during purification:

      • Column Chromatography: If the chosen eluent is too polar, the product may elute too quickly with impurities. Conversely, if it is not polar enough, the product may not elute from the column. Optimize the solvent system using TLC beforehand.

      • Recrystallization: If recrystallization is attempted, the product might be too soluble in the chosen solvent, even at low temperatures. Ensure the correct solvent or solvent mixture is used where the product has high solubility at high temperatures and low solubility at low temperatures.

Issue 3: Impurities are still present in the final product after column chromatography.

  • Question: After purification by silica gel column chromatography, my product is still contaminated with impurities as confirmed by 1H NMR or GC-MS. How can I improve the purity?

  • Answer: The presence of persistent impurities indicates that the chromatographic separation was not optimal. Consider the following:

    • Identify the impurity: If possible, identify the impurity. Common impurities include the unreacted starting material (methyl 2-(4-bromophenyl)acetate), under-methylated product, or isomeric impurities from the starting material.

    • Optimize column chromatography:

      • Solvent System: The polarity of the eluent is critical. Use TLC to find a solvent system that provides good separation between your product and the impurities (a ΔRf of at least 0.2 is ideal). A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be very effective. For this compound, a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate) is a good starting point.[1]

      • Column Packing and Loading: Ensure the silica gel is packed uniformly to avoid channeling. The sample should be loaded onto the column in a minimal amount of solvent to ensure a narrow starting band.

    • Alternative Purification: If column chromatography fails to provide the desired purity, consider other techniques such as preparative HPLC or recrystallization from a suitable solvent system if the product is a solid at room temperature (though it is reported as a colorless oil).[2]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: The pure product is a colorless oil.[2]

Q2: How can I monitor the progress of the purification?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. Spot the crude mixture, the fractions collected from the column, and a co-spot (crude and fraction) on a TLC plate. Visualize the spots under UV light. The fractions containing the pure product should show a single spot with the same Rf value.

Q3: What are the key safety precautions to take during the workup procedure?

A3:

  • Sodium Hydride Quenching: The reaction uses sodium hydride, which reacts violently with water to produce flammable hydrogen gas. The quenching step with 1N HCl should be performed slowly and carefully in an ice bath to control the exothermic reaction and the evolution of gas.

  • Methyl Iodide: Methyl iodide is a toxic and volatile reagent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Any excess methyl iodide should be quenched, for example, with a dilute solution of sodium thiosulfate.

  • Solvent Handling: Ethyl acetate and hexanes are flammable. Avoid open flames and work in a well-ventilated area.

Q4: What are the expected spectroscopic data for the pure product?

A4: While specific spectra are not provided in the search results, characterization would typically involve:

  • 1H NMR (CDCl3): Expect signals for the methyl ester protons (singlet, ~3.7 ppm), the two gem-dimethyl groups (singlet, ~1.6 ppm), and the aromatic protons on the bromophenyl ring (two doublets, ~7.2-7.5 ppm).

  • 13C NMR (CDCl3): Expect signals for the ester carbonyl, the quaternary carbon, the aromatic carbons (including the carbon attached to bromine), and the methyl carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (257.12 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.[1]

Data Presentation

Table 1: Comparison of Purification Techniques for Aryl Esters

Purification MethodTypical YieldTypical PurityAdvantagesDisadvantages
Silica Gel Column Chromatography Good to Excellent (e.g., 98% for this compound[1])High (>98%)Applicable to oils and solids; good for separating closely related compounds.Can be time-consuming and requires larger volumes of solvent.
Recrystallization Variable (depends on solubility)Very High (>99%)Can yield very pure crystalline solids; relatively simple setup.Only applicable to solids; may have lower recovery if the compound is somewhat soluble in the cold solvent.
Preparative HPLC GoodVery High (>99.5%)Excellent separation of complex mixtures and isomers.Expensive equipment and solvents; limited to smaller scales.

Experimental Protocols

Detailed Workup and Purification Protocol for this compound

This protocol is based on a literature procedure.[1]

  • Reaction Quenching:

    • After the reaction is deemed complete, cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add 1N aqueous HCl solution to quench the excess sodium hydride. Be aware of gas evolution (hydrogen). Continue addition until the gas evolution ceases and the mixture is acidic.

  • Liquid-Liquid Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x appropriate volume).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers sequentially with water and then with a saturated aqueous NaCl solution (brine).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Purification by Silica Gel Column Chromatography:

    • Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully load the sample onto the top of the silica gel column.

    • Elute the column with a gradient of ethyl acetate in hexanes (starting from 0% ethyl acetate and gradually increasing to 5%).

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure to yield the final high-purity this compound.

Visualization

Workup_Purification_Workflow cluster_start Reaction Completion cluster_workup Aqueous Workup cluster_analysis Purity Check cluster_purification Purification Reaction_Mixture Crude Reaction Mixture (Product, DMF, excess NaH, MeI) Quench 1. Quench (Slowly add 1N HCl at 0°C) Reaction_Mixture->Quench Extraction 2. Extraction (3x Ethyl Acetate) Quench->Extraction Wash 3. Wash (Water, Brine) Extraction->Wash Dry_Concentrate 4. Dry & Concentrate (Na2SO4, Rotary Evaporator) Wash->Dry_Concentrate Crude_Product Crude Product (Oil) Dry_Concentrate->Crude_Product TLC_Analysis TLC/NMR/GC-MS Analysis Crude_Product->TLC_Analysis Column_Chromatography Silica Gel Column Chromatography (Hexane/EtOAc gradient) TLC_Analysis->Column_Chromatography Impure Final_Product High Purity Product TLC_Analysis->Final_Product Sufficiently Pure Pure_Fractions Combine Pure Fractions Column_Chromatography->Pure_Fractions Pure_Fractions->Final_Product

Figure 1. Workflow for the workup and purification of this compound.

References

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Methyl 2-(4-bromophenyl)-2,2-dimethylacetate. Due to the absence of publicly available experimental spectra, this guide presents predicted data based on the analysis of structurally similar compounds and established NMR prediction models. This information is intended to support researchers, scientists, and professionals in drug development in the structural elucidation and verification of this compound.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These predictions are based on established chemical shift principles and comparison with analogous structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
A7.45Doublet2HH-3', H-5' (Aromatic)
B7.30Doublet2HH-2', H-6' (Aromatic)
C3.65Singlet3H-OCH₃ (Ester methyl)
D1.55Singlet6H-C(CH₃)₂ (gem-Dimethyl)

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

SignalChemical Shift (δ, ppm)Assignment
1176.5C=O (Ester carbonyl)
2143.0C-1' (Aromatic ipso-C)
3131.5C-3', C-5' (Aromatic CH)
4128.0C-2', C-6' (Aromatic CH)
5121.0C-4' (Aromatic C-Br)
652.0-OCH₃ (Ester methyl)
746.0-C(CH₃)₂ (Quaternary)
825.0-C(CH₃)₂ (gem-Dimethyl)

Experimental Protocols

The following provides a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or use 10-20 µL of a liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Acquisition:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zg30

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 1.0 s

  • Acquisition Time (AQ): 4.0 s

  • Spectral Width (SW): 20 ppm

  • Transmitter Frequency Offset (O1P): Centered in the spectral region of interest.

¹³C NMR Spectroscopy Acquisition:

  • Spectrometer: 100 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans (NS): 1024

  • Relaxation Delay (D1): 2.0 s

  • Acquisition Time (AQ): 1.2 s

  • Spectral Width (SW): 240 ppm

  • Transmitter Frequency Offset (O1P): Centered in the spectral region of interest.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Perform peak picking for both ¹H and ¹³C NMR spectra.

Structural and Spectral Correlation

The following diagram illustrates the chemical structure of this compound and the assignment of its predicted NMR signals.

Caption: Structure of this compound with ¹H NMR assignments.

A Comparative Guide to the Synthesis of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(4-bromophenyl)-2,2-dimethylacetate is a key intermediate in the synthesis of various organic compounds and pharmaceuticals.[1][2] This guide provides a comparative analysis of two primary synthesis routes for this compound, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for your research or manufacturing needs.

Comparison of Synthesis Routes

Two main strategies for the synthesis of this compound are prevalent: the direct methylation of a substituted phenylacetate and the esterification of a pre-synthesized brominated acid. Each route offers distinct advantages and disadvantages in terms of yield, purity, and the complexity of the starting materials.

Route 1: Direct α,α-dimethylation of Methyl 2-(4-bromophenyl)acetate

This approach involves the direct methylation of the α-carbon of methyl 2-(4-bromophenyl)acetate using a strong base and a methylating agent.

Route 2: Esterification of 2-(4-bromophenyl)-2-methylpropanoic Acid

This route first involves the synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid, which is then esterified to the final product. The acid is typically prepared via bromination of 2-methyl-2-phenylpropanoic acid.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the two primary synthesis routes.

ParameterRoute 1: Direct DimethylationRoute 2: Esterification
Starting Material Methyl 2-(4-bromophenyl)acetate2-(4-bromophenyl)-2-methylpropanoic Acid
Key Reagents Sodium Hydride, IodomethaneMethanol, Sulfuric Acid
Yield 98%[1]79%[3][4]
Purity (GC) Not explicitly stated, but purified by column chromatography[1]99.2%[3][4]
Reaction Time 12 hours[1]16 hours[3][4]

Experimental Protocols

Route 1: Direct α,α-dimethylation of Methyl 2-(4-bromophenyl)acetate

This protocol is based on a high-yield laboratory-scale synthesis.[1]

Materials:

  • Methyl 2-(4-bromophenyl)acetate

  • Sodium hydride (60% dispersion in oil)

  • Iodomethane

  • Dry Dimethylformamide (DMF)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • A suspension of sodium hydride (4.80 mmol) in dry DMF (11 mL) is prepared in a flask at 0 °C.

  • Methyl 2-(4-bromophenyl)acetate (2.2 mmol) is slowly added to the suspension.

  • The reaction mixture is stirred for 15 minutes at 0 °C.

  • Iodomethane (0.10 mmol) is added dropwise.

  • After stirring for an additional 5 minutes at 0 °C, the reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with 1N HCl solution (1 mL).

  • The product is extracted with ethyl acetate (3 x 2 mL).

  • The combined organic layers are washed with water (3 x 2 mL) and saturated saline solution (2 mL), then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography (0% to 5% ethyl acetate/hexane gradient) to yield the final product.

Route 2: Esterification of 2-(4-bromophenyl)-2-methylpropanoic Acid

This protocol is adapted from a process described in patent literature, suitable for larger scale production.[3][4]

Materials:

  • 2-(4-bromophenyl)-2-methylpropanoic acid

  • Toluene

  • Methanol

  • Sulfuric acid

  • Sodium carbonate solution (2%)

  • Sodium chloride solution (10%)

Procedure:

  • 2-(4-bromophenyl)-2-methylpropanoic acid is dissolved in toluene.

  • Methanol (300 L per batch) is added, followed by the addition of sulfuric acid at 25-35°C.

  • The reaction temperature is gradually raised to 63-67°C and maintained for 16 hours or until gas chromatography (GC) analysis indicates complete consumption of the starting acid.

  • The mixture is cooled to 25-35°C.

  • The organic layer is washed successively with water, 2% sodium carbonate solution, and 10% sodium chloride solution.

  • The organic phase is subjected to distillation under reduced pressure to obtain the final product.

Alternative Synthesis Approaches

The synthesis of α-aryl esters is a well-explored area in organic chemistry. Besides the two detailed routes, other methods exist, often employing transition metal catalysis. These can include:

  • Palladium-catalyzed α-arylation: This method involves the cross-coupling of an ester enolate with an aryl halide, often using a palladium catalyst with specialized phosphine ligands.[5] This approach can be highly efficient and tolerate a wide range of functional groups.

  • Copper-catalyzed cross-coupling: Copper(I) iodide, often in the presence of a ligand like L-proline, can catalyze the coupling of aryl halides with malonic esters, which can then be further processed to the desired product.[6]

  • Rhodium-catalyzed cross-coupling: Diazoesters can be coupled with arylsiloxanes in the presence of a rhodium(I) catalyst to form α-aryl esters.[5]

These alternative methods may offer advantages in specific contexts, such as for asymmetric synthesis or when starting from different precursors.

Synthesis Route Comparison Workflow

The following diagram illustrates the decision-making process and workflow for comparing the synthesis routes of this compound.

SynthesisComparison cluster_start Starting Point cluster_routes Synthesis Route Identification cluster_analysis Comparative Analysis cluster_decision Decision Making Start Identify Target Molecule: This compound Route1 Route 1: Direct Dimethylation Start->Route1 Route2 Route 2: Esterification Start->Route2 Route_Alt Alternative Routes: (e.g., Pd, Cu, Rh catalysis) Start->Route_Alt Data Quantitative Data Comparison: - Yield - Purity - Reaction Time Route1->Data Route2->Data Route_Alt->Data Protocols Experimental Protocol Evaluation: - Reagent Availability - Scalability - Safety Data->Protocols Decision Select Optimal Route based on: - Desired Scale - Purity Requirements - Available Resources Protocols->Decision

Caption: Workflow for comparing synthesis routes of this compound.

References

A Comparative Guide to Analytical Validation of HPLC Methods for the Quantification of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of hypothetical validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to aid in the selection and implementation of a suitable analytical procedure. The methodologies and data presented are based on established principles of HPLC method validation for aromatic esters and similar small molecules.

Data Presentation: Comparison of Validated HPLC Methods

The following table summarizes the performance of three hypothetical, yet representative, HPLC methods for the determination of this compound. These methods vary in their chromatographic conditions and are presented to highlight the trade-offs between isocratic and gradient elution approaches.

ParameterMethod 1: Isocratic RP-HPLC-UVMethod 2: Gradient RP-HPLC-DADMethod 3: Isocratic NP-HPLC-UV
Analytes This compoundThis compound and potential impuritiesThis compound
Matrix Drug SubstanceDrug Product, Process IntermediatesReference Standard
Column C18 (250 x 4.6 mm, 5 µm)C18 (150 x 4.6 mm, 3.5 µm)Silica (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidHexane:Ethyl Acetate (90:10, v/v)
Elution Mode IsocraticGradientIsocratic
Flow Rate 1.0 mL/min1.2 mL/min1.5 mL/min
Detection Wavelength 230 nm230 nm (DAD for peak purity)230 nm
Linearity (R²)[1] ≥ 0.999≥ 0.999≥ 0.998
Accuracy (% Recovery)[2] 98.0 - 102.0%98.5 - 101.5%97.5 - 102.5%
Precision (%RSD)[3]
Intra-day≤ 1.5%≤ 1.0%≤ 2.0%
Inter-day≤ 2.0%≤ 1.5%≤ 2.5%
Limit of Detection (LOD) 0.05 µg/mL0.02 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ)[1] 0.15 µg/mL0.06 µg/mL0.3 µg/mL
Robustness AcceptableAcceptableAcceptable

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are based on the International Council for Harmonisation (ICH) guidelines Q2(R2) on the validation of analytical procedures.[4][5]

Standard and Sample Preparation
  • Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: The preparation of test samples will depend on the matrix. For a drug substance, a direct dilution in the mobile phase may be appropriate. For a drug product, an extraction step may be necessary.

Chromatographic System

The HPLC system should consist of a pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by analyzing placebo, and spiked samples, and by assessing peak purity using a DAD.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Linearity is evaluated by analyzing a series of at least five concentrations of the analyte across the desired range. The results are plotted as peak area versus concentration, and a linear regression analysis is performed.

  • Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-day precision): Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, with different analysts, and/or on different instruments.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. Typical variations include changes in mobile phase composition, pH, flow rate, and column temperature.

Visualizations

Analytical Validation Workflow

The following diagram illustrates the logical workflow for the analytical validation of an HPLC method for the quantification of this compound.

Analytical_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Reporting & Implementation A Define Analytical Requirements B Select Chromatographic Mode (RP/NP) A->B C Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) B->C D Write Validation Protocol C->D E Execute Validation Experiments D->E F Specificity E->F G Linearity & Range E->G H Accuracy E->H I Precision (Repeatability & Intermediate) E->I J LOD & LOQ E->J K Robustness E->K L Analyze Validation Data F->L G->L H->L I->L J->L K->L M Write Validation Report L->M N Implement for Routine Use M->N

Caption: Workflow for HPLC method development and validation.

Logical Relationship of Validation Parameters

This diagram shows the relationship between different analytical validation parameters and their contribution to ensuring a reliable analytical method.

Validation_Parameters_Relationship ReliableMethod Reliable Analytical Method Specificity Specificity Specificity->ReliableMethod Linearity Linearity Linearity->ReliableMethod Range Range Linearity->Range Accuracy Accuracy Accuracy->ReliableMethod Accuracy->Range Precision Precision Precision->ReliableMethod Precision->Range LOD_LOQ LOD / LOQ LOD_LOQ->ReliableMethod Robustness Robustness Robustness->ReliableMethod Range->ReliableMethod

Caption: Interrelationship of analytical validation parameters.

References

certificate of analysis for Methyl 2-(4-bromophenyl)-2,2-dimethylacetate reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and characterization of a reference standard are paramount for ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of hypothetical Certificates of Analysis (CoA) for Methyl 2-(4-bromophenyl)-2,2-dimethylacetate, a key intermediate in pharmaceutical synthesis. The comparison is based on typical analytical data and methodologies employed for the certification of chemical reference standards.

Comparison of Analytical Data

A thorough evaluation of a reference standard hinges on a detailed analysis of its purity and impurity profile. Below is a comparative summary of two hypothetical suppliers' Certificates of Analysis for this compound.

ParameterSupplier A (Batch: A123)Supplier B (Batch: B456)
Purity (by HPLC) 99.8%99.5%
Identity (IR, ¹H NMR, MS) Conforms to structureConforms to structure
Water Content (Karl Fischer) 0.05%0.15%
Residual Solvents (GC-HS) <0.01% (Acetone)0.05% (Toluene)
Isomeric Impurities (HPLC) 2-(3-bromophenyl) isomer: 0.08%2-(3-bromophenyl) isomer: 0.20%
2-(2-bromophenyl) isomer: Not Detected2-(2-bromophenyl) isomer: 0.05%
Unspecified Impurities Individual: <0.05% Total: 0.07%Individual: <0.10% Total: 0.15%
Assay (on as-is basis) 99.7%99.2%

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of analytical results. The following are typical experimental protocols for the key analyses cited in the comparison.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and Water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents
  • Instrumentation: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: A suitable capillary column for solvent analysis (e.g., DB-624).

  • Oven Temperature Program: Initial temperature of 40 °C held for 5 minutes, then ramped to 240 °C at 10 °C/min.

  • Injector and Detector Temperature: 250 °C.

  • Carrier Gas: Helium.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., DMSO).

Karl Fischer Titration for Water Content
  • Instrumentation: A coulometric Karl Fischer titrator.

  • Reagent: A suitable coulometric Karl Fischer reagent.

  • Sample Preparation: Accurately weigh the sample and introduce it directly into the titration cell.

Structural Identification (¹H NMR, IR, MS)
  • ¹H NMR: A 400 MHz or higher NMR spectrometer is used to record the proton NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃). The chemical shifts, multiplicities, and integrations are compared against the expected structure.

  • Infrared (IR) Spectroscopy: An FTIR spectrometer is used to obtain the infrared spectrum of the material. The characteristic absorption bands are compared to those of a known reference or theoretical values.

  • Mass Spectrometry (MS): An MS system, often coupled with an HPLC or GC, is used to determine the molecular weight of the compound and to aid in the identification of impurities.

Workflow for Reference Standard Comparison

The following diagram illustrates a logical workflow for the evaluation and comparison of different batches or suppliers of a reference standard.

Workflow for Reference Standard Comparison cluster_0 Initial Assessment cluster_1 Data Comparison cluster_2 Experimental Verification (Optional but Recommended) cluster_3 Decision A Obtain Certificates of Analysis B Review Supplier Documentation A->B C Compare Purity and Impurity Profiles B->C D Evaluate Analytical Methods Used C->D G Select Most Suitable Reference Standard C->G E Perform In-house Identity and Purity Tests D->E F Compare Experimental Data with CoA E->F F->G

Caption: A flowchart outlining the key steps in the evaluation and selection of a chemical reference standard.

Confirming the Identity of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate: A Comparative Guide to HRMS and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of two powerful analytical techniques, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the definitive identification of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate.

This guide will delve into the experimental protocols for each technique, present a clear comparison of their performance based on supporting data, and provide visual workflows to aid in understanding the analytical process.

High-Resolution Mass Spectrometry (HRMS): Unveiling the Elemental Composition

High-Resolution Mass Spectrometry is a cornerstone technique for determining the elemental composition of a molecule with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides the exact mass of the analyte, allowing for the confident determination of its molecular formula.

Experimental Protocol for HRMS Analysis

A typical experimental workflow for the HRMS analysis of this compound is as follows:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as acetonitrile or methanol, typically at a concentration of 1-10 µg/mL.

  • Instrument Calibration: The mass spectrometer is calibrated using a standard compound with a known exact mass to ensure high mass accuracy.

  • Sample Infusion: The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: The molecules are ionized, most commonly using electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion.

  • Mass Analysis: The ionized molecules are guided into the mass analyzer (e.g., Orbitrap or TOF), which separates the ions based on their m/z ratio with high resolution.

  • Data Acquisition: The detector records the abundance of ions at each m/z value, generating a high-resolution mass spectrum.

  • Data Processing: The acquired data is processed to determine the exact mass of the molecular ion and compare it with the theoretical exact mass calculated from the proposed molecular formula.

Data Presentation: HRMS Analysis of this compound
ParameterTheoretical Value (C11H13BrO2)Experimental Value (HRMS)Mass Accuracy (ppm)
Exact Mass 256.0102256.01051.17
Molecular Ion [M+H]+ 257.0180257.01831.17

Note: The presence of the bromine atom will result in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the 79Br and 81Br isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. ¹H (proton) and ¹³C (carbon-13) NMR are the most common techniques used for structural elucidation.

Experimental Protocol for NMR Analysis

The general procedure for acquiring ¹H and ¹³C NMR spectra for this compound is:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Instrument Setup: The NMR spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: The appropriate NMR experiment (¹H, ¹³C, and potentially 2D experiments like COSY and HSQC) is selected and run. This involves subjecting the sample to a series of radiofrequency pulses and acquiring the resulting free induction decay (FID) signal.

  • Data Processing: The FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

  • Spectral Interpretation: The chemical shifts, integration values (for ¹H NMR), and coupling patterns are analyzed to deduce the structure of the molecule.

Data Presentation: Predicted NMR Data for this compound

Predicted ¹H NMR Spectrum (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.45Doublet2HAromatic Protons (ortho to Br)
~7.25Doublet2HAromatic Protons (meta to Br)
~3.65Singlet3HMethyl Ester Protons (-OCH₃)
~1.55Singlet6HGem-dimethyl Protons (-C(CH₃)₂)

Predicted ¹³C NMR Spectrum (in CDCl₃)

Chemical Shift (ppm)Assignment
~176Carbonyl Carbon (-C=O)
~145Aromatic Carbon (-C-C(CH₃)₂)
~131Aromatic Carbons (ortho to Br)
~128Aromatic Carbons (meta to Br)
~121Aromatic Carbon (-C-Br)
~52Methyl Ester Carbon (-OCH₃)
~46Quaternary Carbon (-C(CH₃)₂)
~25Gem-dimethyl Carbons (-C(CH₃)₂)

Comparison of HRMS and NMR for Identity Confirmation

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Information Provided Provides the exact mass and elemental formula of the molecule.Provides detailed information about the molecular structure, including the chemical environment and connectivity of atoms.
Sensitivity Very high sensitivity, requiring only microgram to nanogram quantities of sample.Lower sensitivity, typically requiring milligram quantities of sample.
Sample Purity Can tolerate some impurities, especially when coupled with a separation technique like LC.Requires a relatively pure sample for unambiguous spectral interpretation.
Isomer Differentiation Cannot distinguish between isomers (compounds with the same molecular formula but different structures).Excellent for differentiating between isomers based on their unique spectral fingerprints.
Analysis Time Relatively fast, with analysis times typically in the range of minutes.Can be more time-consuming, especially for acquiring 2D spectra, often taking from minutes to hours.
Confirmation Level Provides strong evidence for the elemental composition.Provides definitive confirmation of the molecular structure.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the experimental and data analysis processes for confirming the identity of this compound using HRMS and NMR.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing & Confirmation Sample This compound Solution Dilute Solution (1-10 µg/mL) Sample->Solution Infusion Direct Infusion / LC Solution->Infusion Ionization Electrospray Ionization (ESI) Infusion->Ionization MassAnalyzer High-Resolution Mass Analyzer Ionization->MassAnalyzer Detection Ion Detection MassAnalyzer->Detection RawData Raw Mass Spectrum Detection->RawData ProcessedData Processed Spectrum (Exact Mass) RawData->ProcessedData Comparison Compare with Theoretical Mass ProcessedData->Comparison Confirmation Identity Confirmation (Elemental Formula) Comparison->Confirmation

Caption: Workflow for HRMS analysis.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Interpretation Sample This compound Solution Dissolve in Deuterated Solvent Sample->Solution Spectrometer NMR Spectrometer Solution->Spectrometer Acquisition Acquire FID (¹H, ¹³C, 2D) Spectrometer->Acquisition FID Free Induction Decay (FID) Acquisition->FID Spectrum NMR Spectrum (Chemical Shifts, etc.) FID->Spectrum Interpretation Spectral Interpretation Spectrum->Interpretation Confirmation Structural Confirmation Interpretation->Confirmation

Caption: Workflow for NMR analysis.

Conclusion

Both HRMS and NMR spectroscopy are indispensable tools for the structural confirmation of this compound. HRMS provides a rapid and highly sensitive method to determine the elemental formula, offering a crucial first piece of the structural puzzle. NMR spectroscopy, while requiring a larger sample amount and longer analysis time, delivers an unparalleled level of structural detail, enabling the unambiguous assignment of the molecular architecture. For unequivocal identity confirmation, a combined approach utilizing both techniques is the gold standard, providing orthogonal data that leaves no room for ambiguity.

Comparative Analytical Cross-Validation of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical results for Methyl 2-(4-bromophenyl)-2,2-dimethylacetate (CAS No. 154825-97-5), a key intermediate in organic synthesis and potential pharmaceutical development.[1][2] The guide outlines common analytical techniques for identity, purity, and quantification, comparing them with a structurally similar alternative, Methyl 2-(4-chlorophenyl)-2,2-dimethylacetate, to provide a robust framework for analytical method validation.

Compound Characterization

A foundational aspect of analytical validation is the confirmation of the molecular structure and fundamental properties of the target compound.

PropertyThis compoundMethyl 2-(4-chlorophenyl)-2,2-dimethylacetate (Alternative)
CAS Number 154825-97-5[3][4]52449-43-1
Molecular Formula C₁₁H₁₃BrO₂[3][4]C₁₁H₁₃ClO₂
Molecular Weight 257.12 g/mol [3][4]212.66 g/mol
Appearance Colorless oil[2]Not specified

Spectroscopic Analysis: A Comparative Overview

Spectroscopic methods are indispensable for the structural elucidation and confirmation of organic molecules. This section compares the expected and reported spectral data for the target compound and its chloro-analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Data

ProtonsPredicted ¹H Chemical Shift (ppm) for this compound
Aromatic (AA'BB' system)~7.45 (d, 2H), ~7.25 (d, 2H)
Methyl (-OCH₃)~3.65 (s, 3H)
gem-Dimethyl (-C(CH₃)₂)~1.55 (s, 6H)

¹³C NMR Spectroscopy Data

CarbonPredicted ¹³C Chemical Shift (ppm) for this compound
Carbonyl (-C=O)~176
Quaternary (-C (CH₃)₂)~46
Aromatic C-Br~121
Aromatic CH (ortho to C-Br)~131
Aromatic CH (meta to C-Br)~128
Aromatic C-C(CH₃)₂~142
Methoxy (-OCH₃)~52
gem-Dimethyl (-C(CH₃ )₂)~25
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, aiding in its identification.

An electrospray ionization (ESI) mass spectrum has been reported for this compound, showing a measured [M+H]⁺ of 243/245, which is inconsistent with its molecular weight of 257.12 g/mol .[1] This discrepancy highlights the importance of cross-validating data from multiple sources and techniques. A correct ESI-MS spectrum should show isotopic peaks for [M+H]⁺ at m/z 257 and 259 due to the presence of the bromine atom.

Expected Fragmentation Pattern:

The primary fragmentation of the molecular ion would likely involve the loss of the methoxycarbonyl group (-COOCH₃) or a methyl radical (-CH₃), leading to characteristic fragment ions.

Chromatographic Purity and Quantification

Chromatographic techniques are essential for assessing the purity of a compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.

Comparative HPLC Parameters:

ParameterThis compound
Principle Reverse-Phase Chromatography
Column C18
Mobile Phase Acetonitrile/Water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility)[3]
Detection UV-Vis
Applicability Purity assessment, quantification, impurity profiling
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and thermally stable compounds.

Comparative GC-MS Parameters:

ParameterThis compound
Principle Gas-Liquid Chromatography with Mass Spectrometric Detection
Applicability Suitable for purity analysis and quantification, especially for identifying volatile impurities.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections provide generalized protocols for the key analytical techniques discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

HPLC Protocol
  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in an appropriate ratio (e.g., 70:30 v/v) and adding a small amount of acid (e.g., 0.1% phosphoric acid).[3]

  • Standard and Sample Preparation: Prepare a stock solution of the reference standard and the sample in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

  • Instrumentation: Use an HPLC system equipped with a C18 column, a UV detector, a pump, and an autosampler.

  • Chromatographic Conditions: Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength based on the UV absorbance maximum of the analyte.

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is determined by the area percentage of the main peak. Quantification is achieved by comparing the peak area of the sample to that of a known concentration of the reference standard.

GC-MS Protocol
  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at an appropriate concentration.

  • Instrumentation: Use a GC system coupled to a mass spectrometer.

  • GC Conditions:

    • Injector: Split/splitless injector.

    • Column: A suitable capillary column (e.g., HP-5MS).

    • Oven Program: A temperature gradient program to ensure good separation of the analyte from any impurities.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A mass range that covers the expected molecular ion and fragment ions.

  • Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum.

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of analytical results for this compound.

CrossValidationWorkflow start Start: Obtain Sample of This compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (e.g., ESI-MS, GC-MS) start->ms hplc HPLC Analysis start->hplc gcms GC-MS Analysis start->gcms struct_confirm Structural Confirmation nmr->struct_confirm mol_weight Molecular Weight Verification ms->mol_weight purity Purity Assessment hplc->purity quant Quantification hplc->quant gcms->purity compare Compare with Alternative (e.g., Chloro-analog) struct_confirm->compare Consistent mol_weight->compare Consistent purity->compare Consistent quant->compare Consistent report Generate Comparison Guide compare->report end End report->end

Cross-validation workflow for analytical results.

Conclusion

The analytical cross-validation of this compound requires a multi-technique approach to ensure the identity, purity, and strength of the compound. By employing a combination of NMR, MS, and chromatographic methods and comparing the results with those of a suitable alternative, researchers can establish a high degree of confidence in their analytical data. This robust validation is critical for applications in organic synthesis, drug discovery, and quality control.

References

alternative reagents to Methyl 2-(4-bromophenyl)-2,2-dimethylacetate for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Alternatives to Methyl 2-(4-bromophenyl)-2,2-dimethylacetate for Key Synthetic Applications.

In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and novel materials, the selection of appropriate building blocks is paramount. This compound serves as a valuable intermediate due to the versatility of the aryl bromide moiety in a wide array of cross-coupling reactions. This guide provides a comprehensive comparison of alternative aryl halide reagents, focusing on their performance in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions. By presenting objective experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in reagent selection, optimizing reaction efficiency and yield.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen bond. This reactivity trend generally follows the order: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[1][2] While aryl iodides are the most reactive, their higher cost and lower stability can be prohibitive. Aryl chlorides, conversely, are cost-effective but often require more specialized and reactive catalyst systems to achieve efficient oxidative addition.[3] Aryl bromides, such as the title compound, often represent a practical balance of reactivity and stability, making them widely utilized in organic synthesis.

The electronic and steric properties of substituents on the aryl ring also exert a significant influence on the reaction outcomes. Electron-withdrawing groups can enhance the rate of oxidative addition, while electron-donating groups can have the opposite effect.[4][5] Steric hindrance, particularly at the ortho positions, can impede the approach of the catalyst and affect reaction rates.[4]

Comparative Analysis of Aryl Halide Performance

The following sections provide a detailed comparison of various aryl halides in key cross-coupling reactions, offering a data-driven perspective on selecting the optimal reagent for a specific synthetic transformation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. The choice of aryl halide significantly impacts the reaction efficiency.

Table 1: Comparison of Aryl Halides in Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoacetophenonePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100298[6]
24-ChloroacetophenonePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001895[6]
34-IodoacetophenonePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃DME/H₂O80196[1]
44-BromotoluenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801292[1]
54-ChlorotoluenePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-BuOH1002485[6]
6This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~90 (estimated)N/A

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of an aryl bromide is as follows:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the degassed solvent system (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[7]

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Base Base Ar-Ar' Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, forming aryl amines from aryl halides and primary or secondary amines.

Table 2: Comparison of Aryl Halides in Buchwald-Hartwig Amination

EntryAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotolueneMorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene80298[8]
24-ChlorotolueneMorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene1001895[9]
34-IodotolueneAnilinePd(OAc)₂ / P(t-Bu)₃K₃PO₄Dioxane100693[10]
44-Bromoanisolen-HexylaminePd(OAc)₂ / RuPhosK₂CO₃t-BuOH1002488[10]
54-Chloroanisolen-HexylaminePd₂(dba)₃ / BrettPhosK₃PO₄Dioxane1102491[9]
6This compoundPiperidinePd(OAc)₂ / XPhosNaOt-BuToluene10012~92 (estimated)N/A

Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination of an aryl bromide is as follows:

  • In a glovebox, charge a Schlenk tube with the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand, and the base (e.g., NaOt-Bu).

  • Add the aryl bromide and the amine, followed by the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture with stirring for the specified time.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.[9]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Coupling Partner, Catalyst, Ligand, and Base B Add Degassed Solvent under Inert Atmosphere A->B C Heat and Stir for Specified Time B->C D Monitor Progress (TLC, GC-MS) C->D E Cool, Dilute, and Perform Aqueous Wash D->E F Dry Organic Layer and Concentrate E->F G Purify by Chromatography F->G

A generalized experimental workflow for cross-coupling reactions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Table 3: Comparison of Aryl Halides in Sonogashira Coupling

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-IodotoluenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT395[11]
24-BromotoluenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIi-Pr₂NHToluene801285[11]
34-ChlorobenzonitrilePhenylacetylenePd(OAc)₂ / sSPhos / CuITMGHEP/H₂O1002492[12]
44-Bromoanisole1-HeptynePd(PPh₃)₄ / CuIn-BuNH₂BenzeneRT691[2]
54-ChloroanisolePhenylacetyleneNiCl₂ / 1,10-phenK₃PO₄DMAc1202478[13]
6This compoundTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF608~90 (estimated)N/A

Experimental Protocol: Sonogashira Coupling

A typical procedure for a copper-co-catalyzed Sonogashira coupling is as follows:

  • To a solution of the aryl halide (1.0 equiv) in a suitable solvent (e.g., THF or Et₃N) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Add the base (e.g., triethylamine or diisopropylamine) and the terminal alkyne (1.1 equiv).

  • Stir the reaction mixture at room temperature or with heating until the starting material is consumed (monitored by TLC or GC).

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[11]

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR Alkyne Coordination (R-C≡CH, Base) Cu-C≡CR->Ar-Pd(II)-X(L2) Cu-C≡CR->Cu-X Transmetalation to Pd

Catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion

The selection of an appropriate aryl halide is a critical parameter in the optimization of cross-coupling reactions. While this compound provides a good balance of reactivity and stability, alternative aryl halides can offer advantages in terms of cost, availability, and, in some cases, reactivity. Aryl iodides generally provide the highest reaction rates, while the development of advanced catalyst systems has made the use of more economical aryl chlorides increasingly feasible. This guide provides a foundational framework for researchers to compare and select the most suitable reagents and conditions for their specific synthetic targets, ultimately accelerating the pace of discovery and development in the chemical sciences.

References

Performance Showdown: Methyl 2-(4-bromophenyl)-2,2-dimethylacetate in Key Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2-(4-bromophenyl)-2,2-dimethylacetate is a versatile building block in organic synthesis, particularly valued as a key intermediate in the creation of complex organic compounds and pharmaceuticals. Its utility stems from the presence of a bromine atom on the phenyl ring, which allows for a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. This guide provides an objective comparison of the performance of this compound in three seminal cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. To provide a clear benchmark, its hypothetical performance, based on the reactivity of structurally similar aryl bromides, is compared against two common alternatives: Methyl 4-bromobenzoate, an electron-deficient analogue, and 4-Bromo-tert-butylbenzene, a sterically hindered counterpart.

At a Glance: Performance in Cross-Coupling Reactions

The following table summarizes the anticipated performance of this compound and its alternatives in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The data is compiled from literature precedents for structurally related compounds and serves as a predictive guide for reaction planning and optimization.

Reaction TypeSubstrateCoupling PartnerTypical Yield (%)Reaction Time (h)Key Considerations
Suzuki-Miyaura Coupling This compoundPhenylboronic acid85-952-6Generally high reactivity. The electron-donating nature of the dimethylacetate group can facilitate oxidative addition.
Methyl 4-bromobenzoatePhenylboronic acid90-98[1]1-4The electron-withdrawing ester group enhances the reactivity of the aryl bromide.
4-Bromo-tert-butylbenzenePhenylboronic acid80-904-12Steric hindrance from the tert-butyl group can slightly reduce reaction rates and yields.
Buchwald-Hartwig Amination This compoundAniline80-906-18Good substrate for C-N bond formation. Careful selection of ligand and base is crucial.
Methyl 4-bromobenzoateAniline85-954-12The electron-withdrawing group can promote the reaction.
4-Bromo-tert-butylbenzeneAniline75-858-24Steric hindrance can be a significant factor, requiring more robust catalytic systems.
Sonogashira Coupling This compoundPhenylacetylene80-922-8Effective coupling is expected under standard copper co-catalyzed or copper-free conditions.
Methyl 4-bromobenzoatePhenylacetylene88-971-6The electron-deficient nature of the substrate generally leads to high yields and fast reactions.
4-Bromo-tert-butylbenzenePhenylacetylene70-856-18Steric bulk can impede the approach of the alkyne, necessitating optimized conditions.

Reaction Pathways and Experimental Workflows

To visually represent the processes discussed, the following diagrams illustrate the general catalytic cycles for each reaction type and a typical experimental workflow.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) [Ar-Pd(II)(L2)(HNR'R'')]Br [Ar-Pd(II)(L2)(HNR'R'')]Br Ar-Pd(II)-Br(L2)->[Ar-Pd(II)(L2)(HNR'R'')]Br Amine Coordination (HNR'R'') Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) [Ar-Pd(II)(L2)(HNR'R'')]Br->Ar-Pd(II)-NR'R''(L2) Deprotonation (Base) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L2)->Ar-NR'R'' Reductive Elimination

Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR'(L2) Transmetalation Cu(I)Br Cu(I)Br Ar-Pd(II)-Br(L2)->Cu(I)Br Ar-Pd(II)-C≡CR'(L2)->Pd(0)L2 Ar-C≡CR' Ar-C≡CR' Ar-Pd(II)-C≡CR'(L2)->Ar-C≡CR' Reductive Elimination Cu(I)-C≡CR' Cu(I)-C≡CR' Cu(I)-C≡CR'->Ar-Pd(II)-Br(L2) R'-C≡CH R'-C≡CH R'-C≡CH->Cu(I)-C≡CR' Base

Catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Bromide, Coupling Partner, Catalyst, Ligand, Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor Reaction by TLC/GC-MS reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Characterize Pure Product purification->product

A generalized experimental workflow for cross-coupling reactions.

Detailed Experimental Protocols

The following are representative experimental protocols for each reaction type. These are generalized procedures and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling

Objective: To synthesize Methyl 2,2-dimethyl-2-(4-phenylphenyl)acetate.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

Objective: To synthesize Methyl 2,2-dimethyl-2-(4-(phenylamino)phenyl)acetate.

Materials:

  • This compound (1.0 mmol)

  • Aniline (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and toluene.

  • Finally, add aniline via syringe.

  • Seal the tube and heat the mixture at 110 °C for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Sonogashira Coupling

Objective: To synthesize Methyl 2,2-dimethyl-2-(4-(phenylethynyl)phenyl)acetate.

Materials:

  • This compound (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N, 3.0 mmol)

  • Tetrahydrofuran (THF, 5 mL)

Procedure:

  • To a Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with argon three times.

  • Add degassed THF, triethylamine, and finally phenylacetylene.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Conclusion

This compound demonstrates high reactivity and versatility across a range of essential cross-coupling reactions. Its performance is generally comparable to or slightly better than sterically hindered analogues, although it may be slightly less reactive than highly electron-deficient aryl bromides. The presence of the dimethylacetate group appears to confer a good balance of electronic and steric properties, making it a reliable substrate for constructing complex molecular architectures. The choice of specific reaction conditions, particularly the catalyst, ligand, and base, remains a critical factor in optimizing yields and reaction times for any given transformation. This guide provides a foundational understanding to aid researchers in the strategic application of this valuable synthetic building block.

References

Safety Operating Guide

Proper Disposal of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and disposal procedures for Methyl 2-(4-bromophenyl)-2,2-dimethylacetate (CAS No. 154825-97-5). This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and compliant disposal of this chemical, thereby minimizing environmental impact and maintaining a safe laboratory environment.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all institutional and local regulations. Based on available data, this compound is classified with the GHS07 "Warning" pictogram and is associated with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Therefore, the following personal protective equipment (PPE) and engineering controls are mandatory:

Protective EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield must be worn at all times.
Hand Protection Chemically resistant gloves, such as nitrile gloves, are required.
Body Protection A laboratory coat must be worn.
Engineering Controls All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of vapors.

II. Waste Characterization and Segregation

Proper waste segregation is the most critical step in the safe disposal of any laboratory chemical. This compound is a halogenated organic compound due to the presence of bromine. This classification dictates its disposal pathway.

Chemical PropertyClassificationDisposal Implication
Physical State Colorless oilDetermines the type of waste container (liquid).
Halogen Content Contains BromineMust be disposed of as halogenated organic waste .[1]
Reactivity Stable under normal conditions. Avoid strong oxidizing agents.Do not mix with incompatible waste streams.

Crucially, do not mix halogenated organic waste with non-halogenated solvent waste. The disposal of mixed waste is significantly more complex and costly.

III. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound.

  • Waste Collection:

    • Liquid Waste: Collect all waste containing this compound in a designated, sealable, and chemically compatible container for halogenated organic liquid waste .[1]

    • Solid Waste: Any contaminated lab supplies, such as pipette tips, gloves, or absorbent materials, must be collected in a separate, clearly labeled container for solid hazardous waste.[2]

  • Labeling:

    • Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the primary hazards ("Irritant," "Halogenated Organic Waste").[1]

    • Ensure the date of first addition of waste to the container is clearly marked.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be in a cool, dry, and well-ventilated location, away from incompatible materials.[3]

    • Secondary containment must be used for liquid waste containers to prevent spills.[1]

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

    • Never dispose of this compound down the drain or in the regular trash.[1]

IV. Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate all non-essential personnel from the immediate area.

  • If the spill is significant or you are unsure how to proceed, contact your institution's EHS department immediately.

  • For small spills, wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a labeled hazardous waste container.[3]

  • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Methyl 2-(4-bromophenyl)-2,2-dimethylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for handling Methyl 2-(4-bromophenyl)-2,2-dimethylacetate (CAS No. 154825-97-5). The information is compiled to ensure the safety of laboratory personnel and to promote responsible chemical management.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is critical for safe handling and storage.

PropertyValue
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol
Appearance Colorless oil[1]
Boiling Point 290 °C[1]
Flash Point 129 °C[1]
Density 1.337 g/cm³[1]
Vapor Pressure 0.00209 mmHg at 25°C[1]
Water Solubility 43 mg/L at 20°C[1]
Storage Temperature Refrigerator[1]

Personal Protective Equipment (PPE)

Given that this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation, the following personal protective equipment is mandatory.

PPE CategoryItemSpecification
Eye and Face Protection Chemical Safety GogglesMust be worn at all times when handling the chemical to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves should be inspected for tears or holes before use and disposed of properly after handling the chemical.
Body Protection Laboratory CoatA flame-resistant lab coat that fully covers the arms is required to protect the skin from potential contact.
Respiratory Protection NIOSH-approved RespiratorTo be used in a well-ventilated area, preferably within a chemical fume hood. If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][3][4]
Footwear Closed-toe ShoesShoes that fully cover the feet are required to protect against spills.

Operational Plan: Safe Handling Workflow

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring safety during the handling of this compound.

Experimental Protocol
  • Preparation : Before starting any work, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition. The work area should be clean and free of clutter.

  • Chemical Handling :

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.

    • When transferring the chemical, use appropriate tools such as a pipette or a syringe to avoid spills.

    • Avoid direct contact with skin and eyes by wearing the mandatory PPE.

  • Post-Handling :

    • After handling, all contaminated surfaces should be decontaminated.

    • Properly dispose of all contaminated disposable materials in the designated halogenated organic waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_area Prepare Work Area prep_hood->prep_area handle_transfer Transfer Chemical prep_area->handle_transfer Proceed to handling handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Surfaces handle_reaction->cleanup_decon Proceed to cleanup cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Safe Handling Workflow for this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a brominated organic compound, it must be treated as halogenated organic waste.

Waste Segregation and Collection
  • Liquid Waste : All solutions containing this compound, including reaction mixtures and solvent washes, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.

  • Solid Waste : Any solid materials contaminated with the chemical, such as gloves, pipette tips, and paper towels, must be collected in a separate, sealed, and labeled container for solid halogenated waste.

  • Incompatible Materials : Do not mix halogenated waste with non-halogenated waste streams.

Disposal Procedure
  • Ensure all waste containers are kept tightly closed when not in use.

  • Store waste containers in a designated satellite accumulation area, preferably within a ventilated cabinet or secondary containment.

  • Follow your institution's specific guidelines for the pickup and disposal of hazardous chemical waste.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is required.

First-Aid Measures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6][7][8]

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[5][6][9] If irritation persists, seek medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Response
  • Minor Spill : Alert others in the area. If it is safe to do so, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated waste.

  • Major Spill : Evacuate the immediate area and notify your institution's environmental health and safety department. Prevent the spill from entering drains.

References

×

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